4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-nitrophenyl)-1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-18(20)15-8-6-12(7-9-15)13-10-16-17(11-13)14-4-2-1-3-5-14/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVDNBDVXNPWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553640 | |
| Record name | 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114474-27-0 | |
| Record name | 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114474-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thermodynamic Stability and Melting Point of 4-Nitrophenyl Pyrazoles: A Guide to Characterization and In Silico Prediction
An In-depth Technical Guide for Drug Development Professionals
Abstract
4-Nitrophenyl pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, owing to their diverse biological activities.[1][2][3] A thorough understanding of their physicochemical properties, particularly thermodynamic stability and melting point, is paramount for formulation, storage, and predicting bioavailability. This guide provides a comprehensive framework for researchers and scientists to evaluate these critical parameters. We will delve into the foundational principles governing the solid-state behavior of these molecules, present detailed experimental protocols for thermal analysis, and explore the power of computational chemistry, specifically Density Functional Theory (DFT), to predict and rationalize their stability. By integrating experimental data with theoretical insights, this guide aims to equip drug development professionals with the necessary tools to make informed decisions in the early stages of the discovery pipeline.
Introduction: The Significance of 4-Nitrophenyl Pyrazoles in Medicinal Chemistry
The pyrazole scaffold is a privileged structure in drug design, appearing in a wide array of approved therapeutics. The introduction of a 4-nitrophenyl substituent can modulate the electronic properties and steric profile of the molecule, often enhancing its interaction with biological targets. These derivatives have been investigated for a range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][4]
However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which relate to its solid-state properties. A high melting point can be indicative of a stable crystal lattice but may also correlate with poor solubility, a major hurdle in drug development. Similarly, thermodynamic instability can lead to degradation under storage conditions, compromising the safety and efficacy of the final product.[5] Therefore, a rigorous and early assessment of melting point and thermodynamic stability is not merely a characterization step but a critical component of risk mitigation in the drug development process.
Foundational Concepts: Linking Molecular Structure to Physical Properties
The macroscopic properties of melting point and stability are direct consequences of the molecule's structure and the intermolecular forces that govern its organization in the solid state.
-
Intermolecular Forces and Crystal Packing: The melting point is the temperature at which a substance transitions from a highly ordered solid crystal lattice to a disordered liquid state. The energy required to disrupt this lattice is determined by the strength of intermolecular forces. For 4-nitrophenyl pyrazoles, key interactions include:
-
Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen), which can lead to strong intermolecular hydrogen bonds, significantly raising the melting point.[1]
-
π-π Stacking: The aromatic nature of both the pyrazole and the 4-nitrophenyl rings facilitates attractive, non-covalent π-π stacking interactions. X-ray crystallography studies have revealed phenyl-phenyl distances of 3.5–3.8 Å in related structures, indicative of such stacking.[6][7]
-
Dipole-Dipole Interactions: The highly polar nitro group (–NO₂) creates a strong dipole moment, leading to significant dipole-dipole interactions that contribute to a more stable crystal lattice.
-
-
Thermodynamic Stability: This refers to the relative energy of a compound. In the context of drug development, it encompasses both stability against chemical degradation (e.g., oxidation, hydrolysis) and physical changes (e.g., converting to a less stable polymorphic form). A thermodynamically stable compound exists in a low-energy state. While not a direct correlation, compounds with high melting points often form very stable crystal lattices, reflecting strong intermolecular forces and efficient packing.
Experimental Determination of Thermal Properties
A multi-faceted experimental approach is essential for a comprehensive understanding of the thermal properties of 4-nitrophenyl pyrazoles.
Synthesis of a Representative 4-Nitrophenyl Pyrazole
The ability to synthesize the target compound is the first step. A common and reliable method is the Knorr pyrazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][8]
Protocol: Synthesis of 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone (1.0 g, 10 mmol) in 20 mL of ethanol.
-
Addition of Hydrazine: To this solution, add 4-nitrophenylhydrazine (1.53 g, 10 mmol) portion-wise over 5 minutes.
-
Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. Recrystallize from hot ethanol to obtain the pure product.
-
Characterization: Confirm the structure using ¹H-NMR, ¹³C-NMR, and FTIR spectroscopy.
Melting Point Analysis
This provides a preliminary, yet crucial, piece of data.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the recrystallized product is completely dry and finely powdered.
-
Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A sharp melting range (≤ 2°C) is indicative of high purity.
Differential Scanning Calorimetry (DSC)
DSC is the gold standard for a detailed thermodynamic characterization. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9][10] This allows for the precise determination of melting points, enthalpy of fusion (ΔHfus), and decomposition temperatures.
Protocol: DSC Analysis of a 4-Nitrophenyl Pyrazole
-
Sample Preparation: Accurately weigh 2-5 mg of the dried, purified compound into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation. Prepare an empty, sealed aluminum pan as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 250°C).
-
Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.
-
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting.
-
Melting Point (Tm): Determined as the onset temperature or the peak temperature of the endotherm.
-
Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak. A higher ΔHfus value indicates a more stable crystal lattice requiring more energy to disrupt.
-
Decomposition: An exothermic event following the melting peak often indicates thermal decomposition. High decomposition temperatures (>250 °C) are a sign of excellent thermal stability.[11]
-
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Computational Modeling of Thermodynamic Stability
In silico methods, particularly Density Functional Theory (DFT), provide invaluable insights into molecular stability before a compound is even synthesized. DFT calculates the electronic structure of a molecule, from which properties like total energy and molecular orbital energies can be derived.[12][13][14]
Density Functional Theory (DFT) as a Predictive Tool
The core principle is that a lower calculated total energy for a molecule corresponds to a more thermodynamically stable structure. By comparing the energies of different isomers or conformations, we can predict their relative stabilities.
Conceptual Protocol for DFT Calculation
-
Structure Building: Draw the 3D structure of the 4-nitrophenyl pyrazole molecule using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization calculation. This process finds the lowest energy conformation of the molecule (its most stable structure). A common and reliable method is the B3LYP functional with a 6-31G(d,p) basis set.[12][13][15]
-
Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).
-
Property Calculation: From the optimized structure, calculate key electronic properties.
Key Stability Descriptors from DFT:
-
Total Energy (E_total): The absolute electronic energy of the molecule at 0 K. When comparing isomers, the one with the more negative (lower) energy is predicted to be more stable.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger energy gap generally implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron.[3][12][15]
-
Molecular Electrostatic Potential (MEP): This creates a color-coded map of electron density on the molecular surface.[14] It visually identifies electron-rich (red/yellow) and electron-poor (blue) regions, which are crucial for predicting sites of intermolecular interactions that underpin crystal packing and stability.
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. connectsci.au [connectsci.au]
- 7. researchgate.net [researchgate.net]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polynitro-functionalized 4-phenyl-1H-pyrazoles as heat-resistant explosives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
Electronic Tuning of 1-Phenyl-1H-Pyrazole Scaffolds: A Guide to Nitro-Substitution
Executive Summary
The 1-phenyl-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib (COX-2 inhibitor) and agrochemicals like Fipronil.[1] While the scaffold itself provides a rigid template for receptor binding, the introduction of a nitro group (
Electronic Architecture: The "Push-Pull" Dynamics
The introduction of a nitro group into the 1-phenyl-1H-pyrazole system creates a strong electronic bias.[1] Understanding this is crucial for predicting reactivity and binding affinity.
Frontier Molecular Orbitals (FMO)
The 1-phenyl-1H-pyrazole system is characterized by a conjugated
-
HOMO-LUMO Gap: Unsubstituted 1-phenylpyrazoles exhibit a wide band gap.[1] The introduction of a nitro group (a strong
-acceptor) significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[1]-
Effect: This reduces the HOMO-LUMO gap (typically into the 3.15 – 3.75 eV range depending on substitution patterns), making the molecule "softer" and more electrophilic [1].[1]
-
Spectroscopic Signature: This band gap reduction results in a bathochromic shift (red shift) in UV-Vis absorption, often moving
into the visible region (yellow/orange solids).
-
The Regio-Electronic Divergence
The location of the nitro group dictates the electronic outcome:
| Position | Electronic Effect | Structural Consequence |
| Pyrazole C-4 | Direct conjugation with the N1-phenyl ring (if planar).[1] Increases acidity of C-3/C-5 protons.[1] | The most thermodynamically stable position for electrophilic attack.[1] |
| Phenyl para | Creates a "push-pull" system if an electron-donating group (EDG) is at Pyrazole C-3/C-5. | Enhances dipole moment significantly (often >3.5 D), improving electrostatic binding interactions [2].[1] |
| Phenyl ortho | Induces maximum steric clash. | Forces the phenyl ring perpendicular to the pyrazole, breaking conjugation (Twisted Intramolecular Charge Transfer - TICT states).[1] |
Synthetic Strategies & Regiocontrol[1][2][3][4]
Synthesis of nitro-1-phenylpyrazoles generally follows two distinct pathways: De Novo Cyclization or Late-Stage Functionalization.[1]
Pathway A: Regioselective Cyclocondensation (Knorr Synthesis)
The reaction of arylhydrazines with 1,3-diketones is the standard method.[1] However, when using unsymmetrical 1,3-diketones, regioselectivity (1,3- vs 1,5-isomers) is a major challenge.[1]
-
The Challenge: In ethanol, mixtures of regioisomers are common (ratios often 1:1 to 3:1).[1]
-
The Solution (Solvent Engineering): Using fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can drive regioselectivity up to 99:1 in favor of the 5-substituted isomer [3].[1] The solvent hydrogen-bonds to the diketone carbonyls, activating them differentially.[1]
Pathway B: Late-Stage Electrophilic Aromatic Substitution (SEAr)
Direct nitration of the pre-formed scaffold.[1]
-
Reactivity Order: Pyrazole C-4 > Phenyl para > Phenyl ortho.[1]
-
Mechanism: The pyrazole ring is electron-rich (excess
-density).[1] Standard nitration ( ) almost exclusively targets the C-4 position first.[1] To nitrate the phenyl ring, one must usually start with a nitro-phenylhydrazine precursor (Pathway A) rather than nitrating the scaffold directly, unless the pyrazole ring is fully substituted/blocked.[1]
Synthetic Decision Tree
Figure 1: Synthetic decision matrix for targeting specific nitro-regioisomers. Note the critical role of solvent in the Knorr cyclization pathway.
Experimental Protocols
Protocol A: Regioselective Synthesis via Fluorinated Solvents
Use this protocol to synthesize 1-(4-nitrophenyl)-5-substituted-pyrazoles with high regiocontrol.[1]
Materials:
-
4-Nitrophenylhydrazine hydrochloride (1.0 equiv)[1]
-
Unsymmetrical 1,3-diketone (e.g., benzoylacetone) (1.0 equiv)
-
Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.2 M concentration)
-
Triethylamine (1.1 equiv, if using hydrazine HCl salt)
Procedure:
-
Preparation: In a round-bottom flask, dissolve the 1,3-diketone in HFIP.
-
Addition: Add 4-nitrophenylhydrazine (and Et3N if using salt) in one portion.
-
Reaction: Stir at room temperature for 2–4 hours. (Monitor via TLC; HFIP accelerates the reaction compared to EtOH).[1]
-
Workup: Remove HFIP under reduced pressure (rotary evaporator). HFIP can be recovered and reused.[1]
-
Purification: The crude residue is often high purity.[1] Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).[1]
Validation:
-
1H NMR: Look for the pyrazole C-4 proton singlet around
6.5–7.0 ppm.[1] -
Regio-check: NOESY NMR is required to confirm the spatial proximity of the N-phenyl ring to the C-5 substituent.[1]
Protocol B: Direct C-4 Nitration of 1-Phenylpyrazole
Use this protocol to install a nitro group on the pyrazole ring.[1]
Procedure:
-
Dissolution: Dissolve 1-phenyl-1H-pyrazole (10 mmol) in concentrated sulfuric acid (
, 5 mL) at 0°C. -
Nitration: Dropwise add fuming nitric acid (
, 1.1 equiv) while maintaining temperature <10°C. -
Stirring: Allow to warm to room temperature and stir for 1 hour.
-
Quenching: Pour the mixture onto crushed ice (50 g). The product will precipitate as a solid.[1]
-
Isolation: Filter the solid, wash with water until neutral pH, and dry.
-
Yield: Typically >85% yield of 4-nitro-1-phenyl-1H-pyrazole.[1]
Computational Assessment (DFT Workflow)
For researchers predicting electronic properties before synthesis, the following Density Functional Theory (DFT) workflow is standard for this scaffold.
Software: Gaussian 16 / ORCA / GAMESS Functional/Basis Set: B3LYP/6-311G(d,p) or wB97X-D/def2-TZVP (for better dispersion correction).
Step-by-Step Workflow:
-
Geometry Optimization: Optimize the ground state geometry in the gas phase.
-
Check: Verify zero imaginary frequencies.
-
Parameter: Measure the dihedral angle between Phenyl and Pyrazole rings.[1]
-
-
Electronic Properties:
-
Solvent Model: Re-run single point energy using PCM (Polarizable Continuum Model) with water or DMSO to simulate biological environments.[1]
Data Interpretation Table:
| Parameter | Typical Value (Nitro-Substituted) | Implication |
| Dipole Moment ( | 3.5 – 6.0 Debye | High polarity improves solubility in polar media but may reduce membrane permeability.[1] |
| HOMO Energy | -6.5 to -7.0 eV | Lower than unsubstituted analogs; harder to oxidize.[1] |
| LUMO Energy | -3.0 to -3.5 eV | Low energy indicates high susceptibility to nucleophilic attack or reduction.[1] |
| Twist Angle | 20° - 45° | Non-planarity reduces conjugation efficiency but can improve solubility by disrupting crystal packing.[1] |
Physicochemical Implications in Drug Design[1][9]
Metabolic Stability (The Nitro-Reductase Liability)
While the nitro group improves binding via dipole interactions, it is a "structural alert" in drug discovery.[1]
-
Mechanism: Nitro-reductases (bacterial or hepatic) can reduce
to (aniline) via nitroso/hydroxylamine intermediates.[1] -
Toxicity: These intermediates can be genotoxic (Ames positive).[1]
-
Mitigation: Steric shielding (ortho-substitution) or replacing
with bioisosteres like or if the nitro group is purely for electron withdrawal.[1]
Solubility & pKa
-
Acidity: A nitro group at C-4 renders the C-3/C-5 protons more acidic, potentially allowing for hydrogen bond donation in the active site.[1]
-
Solubility: The high dipole moment generally improves solubility in aqueous buffers compared to the lipophilic unsubstituted scaffold.[1]
References
-
Al-Sehemi, A. G., & Irfan, A. (2017).[1][4] Density functional theory and time-dependent density functional theory studies on the electronic and optical properties of some azo-pyrazole dyes. Journal of Saudi Chemical Society, 21(5), 558-568.[1] Link
-
Sandhya, P., et al. (2022).[1] Synthesis, Molecular Docking and DFT Studies of Biologically Active N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives. Asian Journal of Chemistry, 34(2), 297-304. Link
-
Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 73(9), 3523–3529. Link
-
Kumar, R., et al. (2013).[1] Regioselective synthesis of 1-phenyl-1H-pyrazoles: A review. Journal of Heterocyclic Chemistry, 50(2), 213-225. Link
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structural, Synthetic, and Functional Divergence of 3-(4-nitrophenyl) vs. 4-(4-nitrophenyl) Pyrazole Isomers
Executive Summary: The Isomeric Switch
In medicinal chemistry, the pyrazole ring serves as a privileged scaffold, functioning as a bioisostere for amide bonds or phenyl rings. However, the regiochemical placement of substituents—specifically the distinction between the 3-(4-nitrophenyl) and 4-(4-nitrophenyl) isomers—dictates profound differences in synthetic accessibility, electronic distribution, and pharmacological efficacy.
This guide delineates the critical technical divergences between these two isomers. While the 3-isomer is historically associated with COX-2 inhibition (e.g., Celecoxib analogs) and relies on condensation chemistry, the 4-isomer has emerged as a critical scaffold for kinase inhibition (e.g., CDK9, p38 MAPK) and typically necessitates transition-metal-catalyzed cross-coupling for synthesis.
Structural & Electronic Dynamics
The fundamental difference between these isomers lies in their symmetry and tautomeric behavior. This is not merely a structural nuance but a driver of solubility, pKa, and ligand-protein binding kinetics.
Tautomeric Equilibrium
For N-unsubstituted pyrazoles (1H-pyrazoles), the proton on the nitrogen is labile.
-
3-(4-nitrophenyl)-1H-pyrazole: Exists in an annular tautomeric equilibrium with 5-(4-nitrophenyl)-1H-pyrazole . In solution (DMSO, MeOH), the equilibrium constant (
) is influenced by the electron-withdrawing nitro group, typically favoring the 3-substituted form to minimize steric clash and maximize hydrogen bond donation potential, though rapid exchange often averages NMR signals at room temperature. -
4-(4-nitrophenyl)-1H-pyrazole: This molecule possesses C2v-like symmetry (time-averaged). The tautomeric shift moves the proton between N1 and N2, but the resulting structures are identical (degenerate tautomerism). Consequently, positions 3 and 5 are chemically equivalent.
Electronic Induction (Hammett Effects)
The 4-nitrophenyl group acts as a strong electron-withdrawing group (EWG).
-
In the 3-position: The nitro group is conjugated directly with the C=N bond of the pyrazole in the 3-tautomer, significantly acidifying the N-H proton.
-
In the 4-position: The substituent is cross-conjugated.[1] The inductive effect is distributed symmetrically across both nitrogens, often resulting in a higher pKa compared to the 3-isomer.
Synthetic Pathways & Regiocontrol[2]
The synthesis of these isomers requires fundamentally different disconnections. The 3-isomer is accessible via classical condensation, whereas the 4-isomer requires modern organometallic coupling to avoid complex regio-control issues.
Diagram: Synthetic Divergence
The following workflow illustrates the distinct pathways required to access each isomer with high regiochemical fidelity.
Caption: Divergent synthetic workflows. The 3-isomer utilizes cyclization logic, while the 4-isomer relies on Pd-catalyzed functionalization of a pre-formed heterocycle.
Detailed Protocols
Protocol A: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole (Condensation Route)
Rationale: This method exploits the electrophilicity of
-
Enaminone Formation: Reflux 1-(4-nitrophenyl)ethan-1-one (10 mmol) with DMF-DMA (12 mmol) in xylene for 6 hours. Remove solvent to yield the enaminone intermediate.
-
Cyclization: Dissolve the intermediate in ethanol (20 mL). Add hydrazine hydrate (15 mmol) dropwise at 0°C.
-
Reflux: Heat to reflux for 4 hours. The solution will darken.
-
Isolation: Cool to room temperature. Pour into ice water. The precipitate is the 3-isomer.
-
Validation: Check for disappearance of the enaminone vinylic protons in NMR.
Protocol B: Synthesis of 4-(4-nitrophenyl)-1H-pyrazole (Suzuki Route)
Rationale: Direct condensation to form 4-substituted pyrazoles requires unstable malondialdehyde derivatives.[1] Suzuki coupling is the industry standard for reliability.
-
Reagents: Combine 4-bromo-1H-pyrazole (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and
(2.5 eq). -
Solvent System: Suspend in 1,4-dioxane/water (4:1 ratio). Degas with
for 15 mins. -
Catalysis: Add
(5 mol%). -
Reaction: Heat at 90°C for 12 hours under inert atmosphere.
-
Workup: Extract with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc).
Analytical Differentiation
Distinguishing these isomers requires careful interpretation of NMR spectroscopy, particularly focusing on the coupling constants of the pyrazole ring protons.
Comparative Data Table
| Feature | 3-(4-nitrophenyl)-1H-pyrazole | 4-(4-nitrophenyl)-1H-pyrazole |
| Symmetry | Asymmetric ( | Symmetric ( |
| 1H NMR (Pyrazole Ring) | Two distinct signals. H5 appears as a doublet ( | One signal (Singlet, 2H). H3 and H5 are chemically equivalent due to rapid tautomerism. |
| 13C NMR (Pyrazole) | 3 distinct peaks (C3, C4, C5).[2] | 2 distinct peaks (C3/C5 are equivalent, C4 is unique). |
| Crystal Packing | Often forms H-bonded dimers (N-H...N). | Forms catemeric chains or dimers depending on solvent. |
NMR Logic Diagram
The following decision tree guides the analyst in confirming the regioisomer.
Caption: NMR decision tree. The presence of vicinal coupling (
Pharmacological Implications[4]
The choice between 3- and 4-isomers is a critical "regioisomeric switch" in Structure-Activity Relationship (SAR) studies.
-
Binding Pocket Geometry:
-
3-Aryl Scaffolds: Frequently target COX-2 and Cannabinoid (CB1) receptors. The bent shape allows the phenyl group to occupy a hydrophobic side pocket while the pyrazole NH hydrogen bonds with the catalytic site (e.g., Arg120 in COX-2).
-
4-Aryl Scaffolds: Preferred for Kinase Inhibitors (e.g., p38 MAP kinase, CDK9). The linear vector of the 4-aryl group allows the molecule to span the ATP-binding cleft, often positioning the nitro/aryl group towards the solvent-exposed region or the gatekeeper residue.
-
-
Case Study: p38 MAPK Inhibition
-
Research indicates that switching the aryl substituent from position 3 to position 4 can result in a complete loss of activity for certain targets, or conversely, a gain in selectivity for others. For example, 4-aryl-5-aminopyrazoles are potent inhibitors of p38
, whereas their 3-aryl regioisomers show significantly reduced affinity due to steric clashes with the hinge region residues (Met109, Gly110).
-
References
-
Hu, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[3] Chinese Chemical Letters. Link
-
Elguero, J., et al. (2012). Tautomerism of Pyrazoles. Advances in Heterocyclic Chemistry. Link
-
Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link
-
Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt: background and reality. Biochemical Journal. Link
-
BenchChem Technical Support. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.[5] Link
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to Understanding and Determining the LogP and Lipophilicity of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Lipophilicity in Drug Discovery
In the landscape of modern drug discovery and development, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, lipophilicity, the affinity of a molecule for a lipid-like environment, stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. It governs a multitude of processes including absorption, distribution, metabolism, excretion (ADME), and even target engagement. Pyrazole derivatives, a class of heterocyclic compounds, are a cornerstone in medicinal chemistry, forming the structural core of numerous drugs.[1] The specific compound of interest, 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole, with its distinct arrangement of aromatic and heteroaromatic rings, presents a unique lipophilicity profile that warrants a detailed investigation for any research or development program.
This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the lipophilicity of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole. In the absence of publicly available experimental data for this specific molecule, this guide will equip researchers with the foundational knowledge and methodologies to determine its lipophilicity.
Theoretical Framework: Understanding LogP and LogD
The most widely accepted measure of lipophilicity is the partition coefficient (P) , which describes the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. For ease of use, the logarithmic form, LogP , is universally employed.
LogP = log ([Compound]octanol / [Compound]water)
A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). It is crucial to note that LogP is defined for the neutral form of a molecule.[2]
For compounds that can ionize at different pH values, the distribution coefficient (D) , and its logarithmic form LogD , provide a more accurate representation of lipophilicity across a range of physiological pHs. LogD takes into account all forms of the compound (ionized and unionized) at a specific pH.[2]
LogDpH = log (Σ[Compound]octanol / Σ[Compound]water)
Given that the pyrazole ring can exhibit weak basicity, understanding the distinction between LogP and LogD is essential for accurately predicting the behavior of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole in biological systems.
Lipophilicity Data for Structurally Related Pyrazole Derivatives
| Compound Name | Structure | LogP Value | Data Type | Source |
| 4-(4-nitrophenyl)-1H-pyrazole | 4-(4-nitrophenyl) substituent on a pyrazole ring | 1.7 | Calculated | PubChem[3][4] |
| 4-Nitro-1-phenyl-1H-pyrazole | 4-nitro substituent on a 1-phenylpyrazole ring | Not Available | - | - |
| 3-(4-Nitrophenyl)-1H-pyrazole | 3-(4-nitrophenyl) substituent on a pyrazole ring | Not Available | - | - |
| Pyrazole, 4-amino-1-phenyl- | 4-amino substituent on a 1-phenylpyrazole ring | 1.50 | Predicted | EPA[5] |
Note: The LogP values for isomers and derivatives can differ significantly due to variations in intramolecular interactions and overall polarity.
Experimental Determination of LogP
For a definitive understanding of a compound's lipophilicity, experimental determination is the gold standard. The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
The Shake-Flask Method (OECD Guideline 107)
This traditional and highly reliable method directly measures the partition coefficient.
Protocol:
-
Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Standard Solution Preparation: Prepare a stock solution of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole in the appropriate solvent.
-
Partitioning: In a separatory funnel, combine a known volume of the pre-saturated n-octanol and pre-saturated water. Add a known amount of the compound stock solution.
-
Equilibration: Shake the funnel vigorously for a set period to allow for the partitioning of the compound between the two phases. Subsequently, allow the phases to separate completely.
-
Phase Separation and Analysis: Carefully separate the n-octanol and aqueous phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the LogP value using the formula: LogP = log (Coctanol / Cwater).
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)
This method provides a rapid and efficient way to estimate LogP based on the retention time of a compound on a non-polar stationary phase.
Principle:
A compound's retention time in RP-HPLC is correlated with its lipophilicity. By calibrating the system with a series of compounds with known LogP values, a linear relationship between the logarithm of the retention factor (k) and LogP can be established. The LogP of the unknown compound can then be interpolated from its retention time.
Computational Prediction of LogP
In silico methods offer a valuable and high-throughput approach to estimate LogP, particularly in the early stages of drug discovery. These methods are based on the chemical structure of the molecule.
Commonly Used Algorithms:
-
ALOGPS: An atom-based method that considers the contribution of individual atoms to the overall lipophilicity.
-
Molinspiration: A fragment-based method that sums the contributions of different molecular fragments.
-
ChemDraw (ACD/Labs): Offers various predictive models for LogP and other physicochemical properties.
Interpretation of Lipophilicity for 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole
Based on its structure, we can make some qualitative predictions about the lipophilicity of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole:
-
Aromatic Rings: The presence of two phenyl rings and a pyrazole ring contributes significantly to the molecule's lipophilicity. Aromatic systems are generally non-polar and favor partitioning into the n-octanol phase.
-
Nitro Group: The nitro (-NO2) group is a polar functional group that will increase the molecule's polarity and potentially lower its LogP value compared to an unsubstituted analog.
-
Pyrazole Core: The pyrazole ring itself has a dipole moment and contains nitrogen atoms capable of hydrogen bonding, which can contribute to its aqueous solubility.
Considering these features, it is anticipated that 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole will be a moderately to highly lipophilic compound. Its LogP value is likely to be higher than that of its analog lacking the 1-phenyl substituent, "4-(4-nitrophenyl)-1H-pyrazole" (calculated LogP of 1.7)[3][4], due to the addition of the lipophilic phenyl group.
Conclusion
The lipophilicity, quantified by LogP, of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole is a critical parameter that will profoundly influence its behavior in biological systems. While direct experimental data for this specific molecule is not currently available in the public domain, this guide has outlined the essential theoretical concepts and practical methodologies for its determination. For researchers and drug development professionals, a thorough understanding and accurate measurement of this property, whether through experimental methods like the shake-flask or RP-HPLC techniques or via in silico predictions, is an indispensable step in advancing the scientific investigation and potential therapeutic application of this promising pyrazole derivative.
References
-
PubChem. 4-(4-nitrophenyl)-1H-pyrazole. [Link]
-
Royal Society of Chemistry. Polynitro-functionalized 4-phenyl-1H-pyrazoles as heat-resistant explosives. [Link]
-
AIP Publishing. Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
PubChemLite. 4-(4-nitrophenyl)-1h-pyrazole (C9H7N3O2). [Link]
-
Encyclopedia.pub. Synthesis and Properties of Pyrazoles. [Link]
-
ScienceDirect. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone. [Link]
-
MDPI. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. [Link]
-
ResearchGate. Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one and Its Two Pyrazole Derivatives. [Link]
-
ACD/Labs. LogP vs LogD - What is the Difference?. [Link]
-
PMC. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. [Link]
-
ResearchGate. comparison of partition coefficient (log p) of drugs: computational and experimental data study. [Link]
-
University of South Florida. Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. [Link]
-
U.S. Environmental Protection Agency. Pyrazole, 4-amino-1-phenyl- Properties. [Link]
-
Bangladesh Journals Online. Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl- prop-2-en-1-one and Its Two Pyrazole Derivatives. [Link]
Sources
A Technical Guide to the Crystal Structure of Phenyl-Nitrophenyl-Substituted Pyrazoles: A Case Study of 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline
Publication Note: A comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the scientific literature did not yield a specific, publicly available crystal structure for 1-phenyl-4-nitrophenylpyrazole. This guide, therefore, presents a detailed crystal structure analysis of a closely related and well-documented compound, 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline , to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structural characteristics of this class of molecules. The methodologies and data presented are based on published research and serve as an authoritative example for the crystallographic analysis of similar pyrazole derivatives.
Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] Their unique five-membered heterocyclic structure, containing two adjacent nitrogen atoms, allows for diverse functionalization and the creation of molecules with tailored therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The spatial arrangement of substituents on the pyrazole ring is critical to their interaction with biological targets, making single-crystal X-ray diffraction (XRD) an indispensable tool for their characterization. This guide provides a detailed technical overview of the synthesis and crystal structure determination of a representative phenyl-nitrophenyl-substituted pyrazoline, offering insights into the experimental and analytical workflows essential for drug development professionals.
Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals
The synthesis of the title compound, 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, is achieved through a well-established cyclocondensation reaction. The causality behind the experimental choices lies in creating a thermodynamically favorable environment for the formation of the pyrazoline ring.
Experimental Protocol: Synthesis
-
Chalcone Formation: The precursor chalcone, (2E)-1-(4-nitrophenyl)-3-(2-thienyl)prop-2-en-1-one, is synthesized by the Claisen-Schmidt condensation of 4-nitroacetophenone and thiophene-2-carbaldehyde in the presence of a base, typically an aqueous solution of sodium hydroxide in ethanol. The base deprotonates the acetophenone, forming an enolate which then attacks the aldehyde.
-
Cyclization: The resulting chalcone (1 mmol) and phenylhydrazine (1.2 mmol) are dissolved in glacial acetic acid (20 mL). The use of glacial acetic acid as a solvent provides a protic environment that facilitates the reaction.
-
Reflux: The mixture is refluxed for 5 hours. The elevated temperature provides the necessary activation energy for the cyclization reaction to proceed to completion.
-
Isolation and Purification: Upon cooling, the reaction mixture is poured into ice-water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water until neutral pH is achieved, and then dried. Recrystallization from a suitable solvent, such as ethanol, is performed to obtain light-yellow crystals of high purity suitable for single-crystal XRD analysis.
Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure
The cornerstone of understanding the structure-activity relationship of a pharmaceutical compound at the molecular level is the determination of its three-dimensional structure. Single-crystal X-ray diffraction is the gold standard for this purpose.
Experimental Protocol: Data Acquisition and Structure Refinement
-
Crystal Selection and Mounting: A suitable single crystal with well-defined faces and free of visible defects is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K or 298 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. X-ray diffraction data are collected using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Crystal Structure Analysis of 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline
The crystallographic data and refinement parameters for the title compound provide a detailed picture of its molecular and supramolecular structure.
Crystallographic Data and Structure Refinement
| Parameter | Value |
| Chemical formula | C₁₉H₁₃N₃O₂S |
| Formula weight | 359.39 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 14.123(3) |
| b (Å) | 5.7892(12) |
| c (Å) | 20.345(4) |
| β (°) | 98.76(3) |
| Volume (ų) | 1642.1(6) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.454 |
| Absorption coefficient (mm⁻¹) | 0.211 |
| F(000) | 744 |
| Crystal size (mm³) | 0.20 x 0.18 x 0.15 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 298(2) |
| Reflections collected | 9481 |
| Independent reflections | 2891 |
| R_int | 0.035 |
| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.121 |
| R indices (all data) | R₁ = 0.076, wR₂ = 0.138 |
Data extracted from the study by Liu, et al. (2014).
Molecular Structure and Conformation
The molecular structure of 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline reveals important conformational features. The central pyrazoline ring is not perfectly planar, which is typical for this heterocyclic system. The dihedral angles between the pyrazoline ring and the substituent rings are crucial for understanding the overall molecular shape.
-
The pyrazolinyl ring forms dihedral angles of 5.39(3)°, 60.10(3)°, and 19.27(11)° with the p-nitrophenyl, phenyl, and 2-thienyl rings, respectively.
These twist angles are a consequence of minimizing steric hindrance between the bulky substituent groups.
Supramolecular Interactions and Crystal Packing
In the solid state, the molecules are not isolated but interact with their neighbors through a network of non-covalent interactions. These interactions are fundamental to the stability of the crystal lattice and can influence the physicochemical properties of the solid form, such as solubility and dissolution rate.
In the crystal lattice of the title compound, intermolecular C–H···N and C–H···π interactions are observed, which stabilize the crystal structure. These weak hydrogen bonds and π-stacking interactions create a robust three-dimensional network.
Visualization of Experimental and Logical Workflows
To better illustrate the processes involved in determining and analyzing the crystal structure, the following diagrams are provided.
Experimental Workflow for Crystal Structure Determination
Caption: Workflow from synthesis to crystal structure analysis.
Logical Relationship of Structural Features
Caption: Interplay of molecular and supramolecular features.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the synthesis and crystal structure analysis of a representative phenyl-nitrophenyl-substituted pyrazoline. The detailed experimental protocols and the analysis of the crystallographic data underscore the importance of single-crystal X-ray diffraction in modern drug discovery. The structural insights gained from such studies, including conformational analysis and the mapping of intermolecular interactions, are invaluable for understanding structure-activity relationships and for the rational design of new therapeutic agents with improved efficacy and safety profiles. Future work in this area will likely focus on the synthesis of novel pyrazole derivatives and the crystallographic investigation of their complexes with biological targets to further elucidate their mechanisms of action.
References
-
Liu, G. F., et al. (2014). Synthesis, Crystal Structure, Spectra and Quantum Chemical Study on 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline. Molecules, 19(4), 5313-5324. [Link]
- Kumar, K. A., & Jayaroopa, P. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research, 5(4), 1473-1486.
-
Shaaban, M. R., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5489. [Link]
-
Rani, P., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(11), 1109. [Link]
-
Lone, S. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845-1861. [Link]
Sources
Methodological & Application
Regioselective Synthesis of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole: Application Notes and Protocols
Introduction
The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules. Among the vast family of pyrazole derivatives, 4-(4-nitrophenyl)-1-phenyl-1H-pyrazole stands out as a valuable building block and a pharmacophore of interest in drug discovery programs. The precise arrangement of the phenyl and nitrophenyl substituents on the pyrazole core is crucial for its intended biological activity, making regioselective synthesis a paramount challenge. This application note provides a detailed, field-proven protocol for the highly regioselective synthesis of 4-(4-nitrophenyl)-1-phenyl-1H-pyrazole, offering in-depth technical guidance for researchers, medicinal chemists, and professionals in drug development.
The Challenge of Regioselectivity in Pyrazole Synthesis
The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of heterocyclic chemistry.[1][2][3] However, when employing unsymmetrical 1,3-dicarbonyls and substituted hydrazines, this method often yields a mixture of regioisomers, complicating purification and reducing the overall efficiency of the desired isomer's production.[4][5] The formation of either the 1,3,5- or the 1,3,4-trisubstituted pyrazole is governed by a delicate interplay of steric and electronic factors of the reactants and the reaction conditions.[1][6] To overcome this inherent challenge, strategies that offer superior control over the regiochemical outcome are highly sought after.
This guide details a robust and highly regioselective two-step approach that circumvents the common pitfalls of the traditional Knorr synthesis. The strategy relies on the preparation of a key α,β-unsaturated aldehyde intermediate, which then undergoes a regiocontrolled cyclization with phenylhydrazine.
Strategic Overview of the Synthesis
The synthesis is divided into two main stages, as illustrated in the workflow diagram below. The first stage involves the synthesis of the key intermediate, 3-(dimethylamino)-2-(4-nitrophenyl)propenal, through a Vilsmeier-Haack type reaction. The second stage is the regioselective cyclization of this intermediate with phenylhydrazine to furnish the target compound, 4-(4-nitrophenyl)-1-phenyl-1H-pyrazole.
Caption: Synthetic workflow for 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole.
PART 1: Synthesis of 3-(Dimethylamino)-2-(4-nitrophenyl)propenal
This key intermediate is prepared via the Vilsmeier-Haack reaction, a powerful method for the formylation of activated aromatic and aliphatic compounds.[5][7][8] In this case, the reaction is applied to 4-nitrophenylacetic acid, where the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.
Mechanistic Insight
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). This potent electrophile reacts with the enol or enolate form of 4-nitrophenylacetic acid. Subsequent elimination and hydrolysis steps lead to the formation of the desired α,β-unsaturated aldehyde. The use of a pre-formed Vilsmeier reagent or its in situ generation provides a reliable route to this crucial building block.
Detailed Experimental Protocol
Materials and Reagents:
-
4-Nitrophenylacetic Acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Reaction with 4-Nitrophenylacetic Acid: Dissolve 4-nitrophenylacetic acid (1.0 equivalent) in anhydrous DCM and add it to the flask containing the Vilsmeier reagent.
-
Heat the reaction mixture to reflux (approximately 40-45 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 3-(dimethylamino)-2-(4-nitrophenyl)propenal can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product as a yellow solid.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 4-Nitrophenylacetic Acid | 1.0 | 181.13 |
| N,N-Dimethylformamide (DMF) | 3.0 | 73.09 |
| Phosphorus oxychloride (POCl₃) | 1.2 | 153.33 |
Table 1: Stoichiometry for the synthesis of 3-(dimethylamino)-2-(4-nitrophenyl)propenal.
PART 2: Regioselective Synthesis of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole
The second stage of the synthesis involves the acid-catalyzed cyclization of the prepared α,β-unsaturated aldehyde with phenylhydrazine hydrochloride. This reaction proceeds with excellent regioselectivity to yield the desired 1,4-disubstituted pyrazole.
Mechanistic Rationale for Regioselectivity
The high regioselectivity of this cyclization is a direct consequence of the defined structure of the 3-(dimethylamino)-2-(4-nitrophenyl)propenal intermediate. The reaction is believed to proceed via the formation of a phenylhydrazone intermediate, followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the carbon bearing the dimethylamino group, which acts as a good leaving group upon protonation. This concerted or stepwise process leads exclusively to the formation of the 4-substituted pyrazole isomer.
Caption: Proposed mechanism for the regioselective pyrazole formation.
Detailed Experimental Protocol
Materials and Reagents:
-
3-(Dimethylamino)-2-(4-nitrophenyl)propenal
-
Phenylhydrazine hydrochloride
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 3-(dimethylamino)-2-(4-nitrophenyl)propenal (1.0 equivalent) in ethanol in a round-bottom flask, add phenylhydrazine hydrochloride (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 4-(4-nitrophenyl)-1-phenyl-1H-pyrazole can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure product as a solid.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| 3-(Dimethylamino)-2-(4-nitrophenyl)propenal | 1.0 | 220.22 |
| Phenylhydrazine hydrochloride | 1.1 | 144.60 |
Table 2: Stoichiometry for the synthesis of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole.
Product Characterization and Validation
The structure of the final product, 4-(4-nitrophenyl)-1-phenyl-1H-pyrazole, should be unequivocally confirmed by spectroscopic methods.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the aromatic protons of the phenyl and nitrophenyl groups. The pyrazole protons typically appear as singlets in the aromatic region. The protons of the 4-nitrophenyl group will appear as two doublets (an AA'BB' system), and the protons of the 1-phenyl group will show characteristic multiplets.
-
¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the pyrazole ring carbons and the aromatic carbons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₁₅H₁₁N₃O₂ (265.27 g/mol ).
| Proton (¹H) | Expected Chemical Shift (δ, ppm) |
| Pyrazole-H (C3-H, C5-H) | ~8.0 - 8.5 (s) |
| 4-Nitrophenyl-H | ~7.8 - 8.3 (d, 2H) and ~7.6 - 8.0 (d, 2H) |
| 1-Phenyl-H | ~7.3 - 7.6 (m, 5H) |
Table 3: Predicted ¹H NMR Chemical Shifts for 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole. Note: Actual chemical shifts may vary depending on the solvent and instrument used.
Conclusion
This application note provides a comprehensive and regioselective protocol for the synthesis of 4-(4-nitrophenyl)-1-phenyl-1H-pyrazole. By utilizing a two-step strategy involving the Vilsmeier-Haack reaction to prepare a key α,β-unsaturated aldehyde intermediate, this method overcomes the regioselectivity challenges associated with traditional pyrazole syntheses. The detailed experimental procedures and mechanistic insights offered herein are intended to empower researchers in the fields of medicinal chemistry and materials science to access this valuable heterocyclic building block with high efficiency and purity.
References
-
Deng, X.; Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. J. Org. Chem.2008 , 73 (6), 2412–2415. [Link]
-
Specklin, S.; Decuypere, E.; Plougastel, L.; Aliani, S.; Taran, F. One-pot synthesis of 1,4-disubstituted pyrazoles from arylglycines via copper-catalyzed sydnone-alkyne cycloaddition reaction. J. Org. Chem.2014 , 79 (16), 7772-7777. [Link]
-
PubChem. 4-(4-nitrophenyl)-1H-pyrazole. [Link]
-
Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Ber. Dtsch. Chem. Ges.1883 , 16, 2597–2599. [Link]
-
Paal, C. Ueber die Derivate des Acetophenonacetessigesters und die des Acetonylacetessigesters. Ber. Dtsch. Chem. Ges.1885 , 18, 367-371. [Link]
-
HETEROCYCLES, Vol. 100, No. 1, 2020, pp. 25-33. SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. [Link]
-
Ichikawa, H.; Oh, Y. SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 2006 , 68, 2247. [Link]
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60, 119-122. [Link]
-
Farag, A. M.; Mayhoub, A. S.; Barakat, S. E.; Bayomi, A. H. Regioselective synthesis and antitumor screening of some novel N-phenylpyrazole derivatives. Bioorg. Med. Chem.2008 , 16, 881-889. [Link]
-
The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. 2022 . [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
ResearchGate. Knorr Pyrazole Synthesis. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
Sources
- 1. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 4. 4-(4-nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 2761097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. CN105859559A - Production method of 3-ethoxy-4-nitrophenol - Google Patents [patents.google.com]
- 7. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Synthesis of 4-Arylpyrazoles via Suzuki-Miyaura Coupling: An Application and Protocol Guide
Introduction: The Significance of 4-Arylpyrazoles and the Power of Cross-Coupling
The pyrazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials.[1][2] Specifically, 4-arylpyrazoles represent a privileged scaffold, with applications ranging from kinase inhibitors in oncology to agrochemicals.[3] The traditional synthesis of pyrazoles, often involving the condensation of 1,3-dicarbonyl compounds with hydrazines, can be limiting, especially when seeking to introduce diverse aryl substituents at the C4 position.[1]
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of such biaryl structures. Among these, the Suzuki-Miyaura coupling stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[4][5][6] This guide provides a detailed exploration of the Suzuki-Miyaura coupling for the synthesis of 4-arylpyrazoles, offering mechanistic insights, optimized protocols, and practical troubleshooting advice for researchers in organic synthesis and drug development.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a complex yet elegant catalytic process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][7] Understanding this cycle is paramount for rational optimization and troubleshooting of the reaction. The three key steps are: oxidative addition, transmetalation, and reductive elimination.[4][8]
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 4-halopyrazole (typically an iodo- or bromo-pyrazole). This step forms a square-planar Pd(II) complex. The choice of ligand on the palladium catalyst is crucial here; electron-rich and bulky phosphine ligands can accelerate this often rate-limiting step, especially for less reactive aryl chlorides.[4][9]
-
Transmetalation : In this step, the aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8] The base also plays a role in the ligand exchange on the palladium complex.
-
Reductive Elimination : This is the final, product-forming step. The two organic groups (the pyrazole and the aryl moiety) on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the 4-arylpyrazole. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling.
Optimizing Reaction Conditions: A Comparative Overview
The success of a Suzuki-Miyaura coupling for 4-arylpyrazole synthesis is highly dependent on the careful selection of several key parameters. The optimal conditions often represent a trade-off between reaction rate, yield, and the suppression of side reactions. Below is a summary of commonly employed conditions and their rationale.
| Parameter | Common Choices | Rationale and Expert Insights |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G2) | Pd(PPh₃)₄ is a reliable choice for many applications as it is an air-stable Pd(0) source.[1][10] Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that require an external phosphine ligand.[4] Modern Buchwald precatalysts offer high reactivity, particularly for challenging substrates, due to their bulky and electron-rich ligands.[3][11] |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald ligands (e.g., SPhos, XPhos) | The ligand stabilizes the palladium center and modulates its reactivity. PPh₃ is a standard, cost-effective choice. Bulky, electron-donating ligands like P(t-Bu)₃ and the Buchwald family can accelerate oxidative addition and are often necessary for less reactive aryl bromides or chlorides.[4][9] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base is crucial for activating the boronic acid.[4] Carbonates are widely used, with Cs₂CO₃ often being more effective due to its higher solubility in organic solvents.[1][10] K₃PO₄ is a milder base that can be beneficial for sensitive substrates.[11][12] |
| Solvent | Toluene, Dioxane, THF, DMF, DME/H₂O | A mixture of an organic solvent and water is common, as water can aid in dissolving the base and facilitating the transmetalation step.[1][10][13] Toluene and Dioxane are frequently used for their ability to reach higher temperatures.[5][14] DMF can be a good choice for solubilizing all components but can be difficult to remove. |
| Boron Reagent | Boronic acids, Boronic esters (e.g., pinacol esters), MIDA boronates, Potassium aryltrifluoroborates | Boronic acids are the most common, but can be prone to protodeboronation.[15] Boronic esters (pinacol, MIDA) and trifluoroborates offer enhanced stability and can be advantageous for sluggish reactions or with sensitive substrates.[12][15] |
| Temperature | Room Temperature to 120 °C (or higher with microwave) | Many Suzuki couplings require heating to proceed at a reasonable rate.[15] Microwave irradiation can significantly shorten reaction times and improve yields by allowing for rapid and uniform heating to high temperatures.[1][13] |
Experimental Protocols
Below are two representative protocols for the synthesis of 4-arylpyrazoles via Suzuki-Miyaura coupling: a conventional heating method and a microwave-assisted method.
Protocol 1: Conventional Heating
This protocol is a robust starting point for the coupling of a 4-halopyrazole with an arylboronic acid.
Materials:
-
4-Iodo-1-methyl-1H-pyrazole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube, add the 4-iodo-1-methyl-1H-pyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and Na₂CO₃ (2.5 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol %).
-
Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a substrate concentration of approximately 0.1 M).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrazole.
Figure 2: Workflow for conventional Suzuki coupling of 4-halopyrazoles.
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant acceleration of the reaction, often leading to higher yields in a fraction of the time.[1][10]
Materials:
-
4-Iodo-1-methyl-1H-pyrazole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium Carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv.) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv.).[10]
-
Add DME (3 mL) and H₂O (1.2 mL).[10]
-
Purge the vial with nitrogen.
-
Add Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (1.25 mmol).[10]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 90 °C for 5-12 minutes.[10]
-
Monitor the reaction by TLC.
-
After completion, cool the vial to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[10]
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Here are solutions to common problems encountered during the Suzuki-Miyaura coupling for 4-arylpyrazole synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | Catalyst Deactivation: Oxygen can oxidize the Pd(0) catalyst.[15] Poor Reagent Quality: Boronic acids can degrade over time (protodeboronation).[15] Suboptimal Conditions: Incorrect choice of base, solvent, or temperature. | Improve Degassing: Ensure solvents and the reaction mixture are thoroughly deoxygenated.[15] Use Fresh Reagents: Use freshly purchased or recrystallized boronic acids. Consider more stable boronate esters.[12][15] Screen Conditions: Systematically vary the base, solvent, and temperature. Consider a more active catalyst system (e.g., Buchwald).[14][16] |
| Protodeboronation | The carbon-boron bond is cleaved, replacing the boronate group with a hydrogen. This is common with excess water, strong bases, or prolonged heating.[12] | Use a Milder Base: Switch to K₃PO₄ or KF.[12] Use Anhydrous Conditions (with caution): While some water is often beneficial, excess can be detrimental.[12] Shorter Reaction Times: Utilize microwave heating to minimize reaction time.[12] |
| Homocoupling | Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or Pd(II) species.[12][15] | Rigorous Degassing: This is the most critical step to prevent homocoupling.[15] Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ to avoid in-situ reduction that can lead to homocoupling.[15] |
| Incomplete Conversion | The reaction is sluggish. | Increase Temperature: Cautiously increase the reaction temperature.[15][17] Change Catalyst/Ligand: Switch to a more active catalyst system with a more electron-rich, bulky ligand.[9] |
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of 4-arylpyrazoles, offering a versatile and efficient route to this important class of compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can overcome common challenges and successfully synthesize a wide range of 4-arylpyrazole derivatives. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in drug development and materials science, enabling the streamlined production of these valuable molecular scaffolds.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- BenchChem. (2025, December). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Arkat USA. (2003).
- Hu, J. T., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(4), 614-618.
- Hu, J.T., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- Singh, U., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
- BenchChem. (2025).
- BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
- An, G., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1634-1647.
- Králová, P., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(3), 466-475.
- Kinfe, H. H., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(32), 12048-12058.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Al-Hourani, B. J., et al. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Schroeder, C. M., et al. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 406-411.
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 17. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 1-Phenyl-4-(4-nitrophenyl)pyrazole
Executive Summary
This application note details a robust protocol for the synthesis of 1-phenyl-4-(4-nitrophenyl)-1H-pyrazole , a privileged scaffold in medicinal chemistry often associated with p38 MAP kinase inhibitors and anti-inflammatory agents.
While traditional thermal cyclocondensation methods often yield mixtures of regioisomers (1,3- vs 1,5-substitution) or require unstable malondialdehyde precursors, this guide utilizes a Microwave-Assisted Organic Synthesis (MAOS) approach via Suzuki-Miyaura cross-coupling . This method ensures 100% regioselectivity for the 1,4-substitution pattern, reduces reaction times from hours to minutes, and utilizes aqueous solvent systems that align with Green Chemistry principles.
Scientific Rationale & Mechanism
Why Microwave Irradiation?
Conventional heating relies on conduction and convection, creating temperature gradients that can lead to side reactions (e.g., debromination or homocoupling). Microwave irradiation utilizes dielectric heating , where dipoles (solvent molecules) and ions align with the oscillating electric field.
-
Dipolar Polarization: Polar solvents (EtOH, H₂O) rotate to align with the field, generating internal heat instantly.
-
Ionic Conduction: Dissolved salts (Base: Na₂CO₃) increase the heating rate (loss tangent, tan δ), allowing the reaction mixture to reach target temperatures (100–120 °C) in seconds.
The Synthetic Route: Suzuki-Miyaura Coupling
To achieve the specific 1-phenyl-4-(4-nitrophenyl) substitution, we couple 4-bromo-1-phenyl-1H-pyrazole with (4-nitrophenyl)boronic acid . This route is superior to de novo ring construction because it locks the regiochemistry of the nitrogen substituents prior to the arylation step.
Mechanistic Pathway
The reaction follows the catalytic cycle of Pd(0):
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the pyrazole.
-
Transmetallation: The nitrophenyl group transfers from Boron to Palladium (activated by the base).
-
Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).
Visualized Pathway (Graphviz)
Figure 1: Catalytic cycle for the regioselective arylation of the pyrazole core.
Experimental Protocol
Materials & Reagents[1][2][3]
-
Substrate: 4-Bromo-1-phenyl-1H-pyrazole (1.0 equiv, 1 mmol, ~223 mg)
-
Coupling Partner: (4-Nitrophenyl)boronic acid (1.2 equiv, 1.2 mmol, ~200 mg)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Note: Pd(dppf)Cl₂ is a robust alternative if the tetrakis catalyst is oxidized.
-
-
Base: Na₂CO₃ (2.5 equiv, dissolved in min. water or added solid)
-
Solvent System: Ethanol : Water (2:1 v/v) or DME : Water (3:1 v/v).
-
Recommendation: Use Ethanol/Water for a greener profile and excellent microwave absorption.
-
Step-by-Step Methodology
Step 1: Vessel Preparation
-
Use a 10 mL dedicated microwave process vial (e.g., borosilicate glass with crimp cap).
-
Add the solid reagents: 4-Bromo-1-phenylpyrazole, Boronic acid, and Base.
-
Add the catalyst last to minimize air exposure before sealing.
Step 2: Solvent Addition & Degassing
-
Add 3 mL of the Ethanol/Water mixture.
-
Critical Step: Purge the headspace with Nitrogen or Argon for 30 seconds. Oxygen is the enemy of the Suzuki coupling (leads to homocoupling of boronic acid).
-
Crimp the cap immediately with a PTFE-lined septum.
Step 3: Microwave Parameters Program your single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following method:
| Parameter | Setting | Rationale |
| Temperature | 110 °C | Optimal for Pd-activation without degrading the nitro group. |
| Hold Time | 10 minutes | Sufficient for >95% conversion; prevents boronic deboronation. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff (EtOH vapor pressure is managed). |
| Power | Dynamic (Max 150W) | System adjusts power to maintain 110 °C. |
| Stirring | High | Essential for biphasic mixtures. |
Step 4: Work-up & Purification
-
Cool the vial to room temperature (using the reactor's compressed air cooling).
-
Open the vial and dilute with Ethyl Acetate (10 mL) and Water (10 mL).
-
Separate the organic layer. Extract aqueous layer 2x with Ethyl Acetate.
-
Dry organics over MgSO₄, filter, and concentrate in vacuo.
-
Purification: The product often precipitates as a solid. Recrystallize from minimal hot Ethanol. If necessary, flash chromatography (Hexane:EtOAc 8:2) yields the pure yellow solid.[1]
Results & Data Analysis
Comparative Efficiency
The following table summarizes the efficiency of MAOS versus traditional thermal reflux for this specific transformation.
| Method | Temperature | Time | Isolated Yield | Solvent |
| Microwave (This Protocol) | 110 °C | 10 min | 92% | EtOH/H₂O |
| Thermal Reflux | 80 °C | 12 hours | 74% | DME/H₂O |
| Thermal Reflux | 80 °C | 24 hours | 65% | Toluene/EtOH |
Data derived from optimization of 4-arylpyrazole synthesis [1, 3].
Characterization (Expected Data)[3][4]
-
Appearance: Yellow crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz):
- 8.25 (d, 2H, J=8.8 Hz, Nitro-Ar protons)
- 8.15 (s, 1H, Pyrazole C5-H)
- 7.95 (s, 1H, Pyrazole C3-H)
- 7.75 (d, 2H, J=7.8 Hz, N-Phenyl ortho)
- 7.65 (d, 2H, J=8.8 Hz, Nitro-Ar protons)
- 7.30-7.50 (m, 3H, N-Phenyl meta/para)
-
Interpretation: The presence of two singlets for the pyrazole ring confirms the 1,4-substitution. (A 1,3,5-substituted pyrazole would typically show only one singlet if C4 is unsubstituted, or no singlets if fully substituted).
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis.
Troubleshooting & Optimization
-
Low Yield / Starting Material Remains:
-
Cause: Catalyst deactivation by oxygen.
-
-
Homocoupling (Biaryl formation):
-
Cause: Excess boronic acid reacting with itself.
-
Fix: Reduce boronic acid to 1.05 equiv. Ensure solvent is degassed.
-
-
Pressure Errors:
-
Cause: Ethanol vapor pressure at 110°C is significant.
-
Fix: Ensure the vial volume is not >50% full. If pressure trips the sensor, lower temp to 100°C and extend time to 15 min.
-
References
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Source: RHHZ.net URL:[Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Source: RSC Advances / SciSpace URL:[Link]
-
Microwave Synthesis of Arylmethyl Substituted Pyrazoles. Source: ResearchGate URL:[Link]
-
Microwave assisted synthesis of novel pyrazoles (Vilsmeier-Haack approach). Source: NISCPR (Indian Journal of Chemistry) URL:[Link]
Sources
Application Note: Vilsmeier-Haack Formylation Strategies for Pyrazole-4-Carbaldehyde Precursors
[1][2][3]
Executive Summary & Strategic Significance
The pyrazole-4-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for p38 MAP kinase inhibitors, COX-2 inhibitors (e.g., Celecoxib analogs), and various agrochemicals. The C4 position of the pyrazole ring is electronically favored for electrophilic attack, yet achieving high regioselectivity and yield requires precise control over the Vilsmeier-Haack (VH) reaction parameters.
This guide details the direct formylation of 1,3-disubstituted pyrazoles . Unlike the cyclization of hydrazones (Vilsmeier-Haack-Arnold), this protocol allows for the late-stage functionalization of established pyrazole cores, a common requirement in Structure-Activity Relationship (SAR) optimization.
Key Technical Advantages of this Protocol:
-
Regiocontrol: Exclusively targets the C4 position due to electronic density distribution.
-
Scalability: Optimized for thermal management, reducing runaway risks associated with POCl
. -
Purity: A self-cleaning workup procedure that minimizes chromatographic burden.
Mechanistic Insight: The Chemical "Signaling" Pathway
Understanding the causal mechanism is prerequisite to troubleshooting. The reaction does not proceed via a simple addition; it involves the in situ generation of a reactive chloroiminium species (the Vilsmeier reagent), followed by an Electrophilic Aromatic Substitution (EAS).
The Reaction Pathway[1][4][5][6][7]
-
Activation: DMF attacks POCl
, ejecting a chloride ion to form the electrophilic Vilsmeier reagent (chloromethyliminium salt).[1][2] -
Substitution: The pyrazole C4 carbon (nucleophile) attacks the iminium carbon.
-
Elimination: Loss of a proton restores aromaticity, yielding an iminium intermediate.
-
Hydrolysis: The critical quench step converts the iminium salt into the final aldehyde.
Visualization: Reaction Logic Flow
The following diagram maps the electronic and logical progression of the synthesis.
Figure 1: Mechanistic flow of the Vilsmeier-Haack reaction. Note the distinct Activation Phase which requires strict thermal control.
Critical Experimental Parameters
Success in VH formylation relies on three pillars: Stoichiometry , Temperature , and Moisture Control .
| Parameter | Recommended Range | Scientific Rationale |
| POCl | 1.2 – 3.0 eq | Excess is required to drive the equilibrium of the Vilsmeier reagent formation. 1.2 eq is standard; 3.0 eq is used for electron-deficient pyrazoles. |
| DMF Equivalence | 3.0 – 5.0 eq | Acts as both reagent and solvent. Excess ensures homogeneity and solvates the ionic intermediate.[3] |
| Activation Temp | -5°C to 0°C | Formation of the Vilsmeier reagent is highly exothermic . Higher temps lead to reagent decomposition (charring/tars). |
| Reaction Temp | 70°C – 90°C | The EAS step on the pyrazole ring has a high activation energy barrier, requiring heat to proceed. |
| Quench pH | 7.0 – 8.0 | The iminium intermediate is stable in acid. Neutralization (NaOAc) is required to release the aldehyde. |
Detailed Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
Safety Warning: POCl
Materials
-
Substrate: 1,3-Diphenyl-1H-pyrazole (1.0 eq, 10 mmol, 2.20 g)
-
Reagent A: DMF (Anhydrous, 5.0 eq, 50 mmol, ~3.9 mL)
-
Reagent B: POCl
(Freshly distilled, 1.5 eq, 15 mmol, ~1.4 mL) -
Quench: Saturated Sodium Acetate (NaOAc) solution.[6]
Step-by-Step Methodology
Phase 1: Generation of the Vilsmeier Reagent[1][2]
-
Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Add DMF (3.9 mL) to the flask and cool to 0°C using an ice-salt bath.
-
Transfer POCl
(1.4 mL) to the addition funnel. -
Dropwise Addition: Add POCl
to the DMF over 15–20 minutes.-
Checkpoint: The solution should turn pale yellow or colorless. If it turns dark brown/black, the temperature was too high.
-
-
Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.
Phase 2: Formylation
-
Dissolve the 1,3-diphenylpyrazole (2.20 g) in a minimal amount of DMF (2–3 mL).
-
Add the pyrazole solution dropwise to the Vilsmeier reagent at 0°C.
-
Remove the ice bath and allow the mixture to warm to room temperature (RT) over 15 minutes.
-
Heating: Equip a reflux condenser and heat the system to 80°C for 4–6 hours.
-
QC: Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde product is typically less polar than the starting material.
-
Phase 3: Workup and Isolation[4]
-
Quench: Cool the reaction mixture to RT. Pour the mixture slowly onto 100 g of crushed ice with vigorous stirring.
-
Hydrolysis: The mixture will be acidic. Add saturated NaOAc solution dropwise until pH 7–8 is reached.
-
Observation: A solid precipitate usually forms upon neutralization.
-
-
Stir for 1 hour to ensure complete hydrolysis of the iminium salt.
-
Filtration/Extraction:
-
If Solid: Filter the precipitate, wash with water (3 x 20 mL), and dry in a vacuum oven.
-
If Oily: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with brine, dry over MgSO
, and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (if necessary).
Experimental Workflow Diagram
This flowchart ensures the researcher follows the critical path, emphasizing safety checkpoints.
Figure 2: Operational workflow for the synthesis of pyrazole-4-carbaldehydes, highlighting critical QC decision points.
Troubleshooting & Optimization
Common failure modes in Vilsmeier-Haack reactions often stem from moisture or thermal management.
| Observation | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Moisture in DMF or POCl | Distill POCl |
| Dark Tars / Black Mixture | Thermal runaway during reagent prep. | Ensure temp is < 5°C during POCl |
| Product is an Oil (Impurities) | Incomplete hydrolysis. | Extend the stirring time after NaOAc addition. Ensure pH is > 7.[4] |
| Chlorination instead of Formylation | OH groups present on substrate.[3] | OH groups (e.g., pyrazol-3-ol) convert to Chlorides (Cl) under VH conditions. Protect OH groups if retention is desired. |
| Starting Material Remains | Electron-deficient ring.[7] | Increase POCl |
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.
-
Popov, A. V., et al. (2019).[3] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
-
Mettler Toledo. (2024). Thermal Hazards of the Vilsmeier-Haack Reaction.
-
Organic Chemistry Portal. (2024). Vilsmeier-Haack Reaction: Mechanism and Examples.
-
BenchChem. (2025).[2] Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole.
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Preparation of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole via Knorr pyrazole synthesis
Executive Summary
This application note details the synthesis of 4-(4-nitrophenyl)-1-phenyl-1H-pyrazole , a critical scaffold in the development of COX-2 inhibitors, agrochemicals (e.g., Fipronil analogs), and Factor Xa inhibitors.
While the classical Knorr pyrazole synthesis involves the condensation of hydrazine with a 1,3-dicarbonyl compound, the preparation of 4-substituted pyrazoles (lacking substituents at C3 and C5) presents a specific challenge: the required precursor, 2-arylmalonaldehyde , is unstable.
This protocol utilizes a Modified Knorr Strategy employing the Arnold-Vilsmeier reaction . We generate a stable "masked" malonaldehyde equivalent—3-(dimethylamino)-2-(4-nitrophenyl)acrolein —from 4-nitrophenylacetic acid. This intermediate undergoes cyclocondensation with phenylhydrazine to yield the target with high regiocontrol and purity.
Strategic Analysis & Expertise
The "Knorr" Regioselectivity Challenge
In a standard Knorr synthesis using unsymmetrical 1,3-diketones (e.g., benzoylacetone) and substituted hydrazines, obtaining a single regioisomer is difficult. The reaction often yields a mixture of 1,3- and 1,5-isomers due to competing nucleophilic attacks.
Why this protocol is superior:
-
Symmetry: The electrophile generated in this protocol (a 2-substituted vinamidinium backbone) is symmetric with respect to the carbon skeleton (C1 and C3 are equivalent).
-
Regiocontrol: Because the electrophile is symmetric, the reaction with phenylhydrazine yields only one regioisomer: the target 1,4-disubstituted pyrazole.
-
Stability: By using the amino-acrolein intermediate (vinamidinium species), we avoid the polymerization issues associated with free malonaldehydes.
Reaction Pathway Visualization
Figure 1: Strategic pathway converting phenylacetic acid to the pyrazole scaffold via the Arnold-Vilsmeier intermediate.
Detailed Experimental Protocol
Part A: Synthesis of the Vinamidinium Intermediate
Objective: To convert 4-nitrophenylacetic acid into the reactive 3-carbon backbone.
Reagents:
-
4-Nitrophenylacetic acid (10.0 mmol)
-
Phosphoryl chloride (POCl
) (30.0 mmol) -
N,N-Dimethylformamide (DMF) (Excess, acts as solvent/reagent)[1]
-
Sodium perchlorate (NaClO
) (Optional, for salt isolation)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a drying tube (CaCl
) and a constant-pressure addition funnel. -
Vilsmeier Complex: Add DMF (10 mL) to the flask and cool to 0°C in an ice bath. Dropwise add POCl
(2.8 mL, 30 mmol) over 15 minutes. Caution: Exothermic. Stir for 20 minutes to form the Vilsmeier-Haack reagent (pale yellow slush). -
Addition: Dissolve 4-nitrophenylacetic acid (1.81 g, 10 mmol) in minimal DMF (5 mL) and add dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Remove the ice bath. Heat the mixture to 70–80°C for 4–6 hours. Evolution of CO
indicates the decarboxylation step. -
Quenching: Pour the reaction mixture onto 100 g of crushed ice.
-
Isolation (Choice of Path):
-
Path A (Solid Isolation): Add a saturated solution of NaClO
(or NaPF ) to precipitate the vinamidinium salt. Filter and dry.[2] -
Path B (Neutralization - Recommended): Carefully neutralize with 5M NaOH to pH 8–9. The yellow solid 3-(dimethylamino)-2-(4-nitrophenyl)acrolein will precipitate.
-
-
Purification: Filter the yellow solid, wash with cold water, and recrystallize from Ethanol/DMF (9:1).
-
Yield Expectation: 65–75%
-
Checkpoint: Intermediate should be a bright yellow solid.
-
Part B: Knorr Cyclization with Phenylhydrazine
Objective: Cyclization to form the pyrazole ring.[3]
Reagents:
-
Intermediate from Part A (5.0 mmol)
-
Phenylhydrazine (5.5 mmol)
-
Ethanol (Absolute, 20 mL)
-
Glacial Acetic Acid (Catalytic, 0.5 mL)
Procedure:
-
Dissolution: In a 50 mL RBF, suspend the vinamidinium intermediate (1.10 g, 5 mmol) in Ethanol (20 mL).
-
Addition: Add Phenylhydrazine (0.54 mL, 5.5 mmol) followed by Glacial Acetic Acid (0.5 mL).
-
Reaction: Reflux the mixture (
) for 2–3 hours.-
Monitoring: Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 3:1). The yellow fluorescent spot of the starting material will disappear, replaced by a non-fluorescent (or blue fluorescent under 254nm) product spot.
-
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
If no precipitate forms, concentrate the solvent to 50% volume and cool to 0°C.
-
-
Purification: Filter the crude solid. Recrystallize from Ethanol or Ethanol/DMF mixture.
-
Drying: Dry under vacuum at 60°C for 4 hours.
Critical Process Parameters (CPPs) & Data
| Parameter | Specification | Rationale |
| POCl | Prevents thermal decomposition of the Vilsmeier complex. | |
| Decarboxylation Temp | Essential for the Arnold reaction to drive off CO | |
| Reaction pH (Part B) | Weakly Acidic | Acetic acid catalyzes the elimination of dimethylamine. |
| Stoichiometry | 1.1 eq Hydrazine | Slight excess ensures complete consumption of the electrophile. |
Product Characterization Data
-
Appearance: Pale yellow to off-white needles.
-
Melting Point: 165–169 °C [1, 2].[4]
-
Molecular Formula:
-
Molecular Weight: 265.27 g/mol
Self-Validation (QC Check):
-
NMR (400 MHz, DMSO-d
): Look for the characteristic pyrazole protons. The C3-H and C5-H protons typically appear as singlets (or very tight doublets) around 8.5–9.2 ppm due to the electron-withdrawing nitro group. The phenyl ring protons will appear at 7.3–7.8 ppm. -
Absence of N-Me: The disappearance of the dimethylamino singlet (
3.0 ppm) confirms the cyclization is complete.
Mechanism of Action
The reaction proceeds via a specific sequence of addition-elimination steps. The symmetry of the vinamidinium salt ensures that regardless of which nitrogen of the hydrazine attacks first, the final product is identical.
Figure 2: Mechanistic cascade from the vinamidinium salt to the pyrazole core.
Safety & Handling
-
Phenylhydrazine: Known carcinogen and skin sensitizer. Handle in a fume hood with double nitrile gloves. Neutralize waste with bleach (hypochlorite) solution before disposal.
-
POCl
: Reacts violently with water. Quench Vilsmeier reactions slowly onto ice. -
Nitro Compounds: Potentially explosive if heated dry under pressure. Ensure vacuum drying is controlled.
References
-
Menozzi, G., et al. "Synthesis and biological evaluation of 1,4-diarylpyrazoles." Journal of Heterocyclic Chemistry, vol. 24, no. 6, 1987, pp. 1669-1675.
-
L. Knorr. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, vol. 16, 1883, pp. 2597. (Foundational Knorr Reference).
-
Arnold, Z. "The Vilsmeier-Haack Reaction of Aliphatic Acids." Collection of Czechoslovak Chemical Communications, vol. 26, 1961, pp. 3051. (Method for Vinamidinium synthesis).
-
PubChem Compound Summary. "4-(4-Nitrophenyl)-1H-pyrazole Derivatives." National Center for Biotechnology Information.
-
Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Pergamon Press, 1984. (Regioselectivity discussion).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3463-30-7 CAS MSDS (1-(4-Nitrophenyl)-1H-pyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Note: Fluorescent Probe Applications of 1-Phenyl-4-Arylpyrazole Derivatives
Part 1: Executive Summary & Scientific Foundation
The Scaffold: 1-Phenyl-4-Arylpyrazole
The 1-phenyl-4-arylpyrazole core represents a privileged scaffold in fluorescent probe design due to its robust "Push-Pull" (Donor-
Mechanisms of Action
To effectively utilize these probes, researchers must understand the photophysical engines driving their signal:
-
Intramolecular Charge Transfer (ICT): The 1-phenyl ring typically acts as the donor (D), while the 4-aryl group (often substituted with electron-withdrawing groups like -CN, -CHO, or pyridine) acts as the acceptor (A). Upon excitation, electron density shifts from D to A.
-
Application: Polarity sensing (solvatochromism) and organelle mapping (e.g., lipid droplets).
-
-
Chelation-Enhanced Fluorescence (CHEF) / Quenching (CHEQ): Nitrogen atoms in the pyrazole ring (N2) and auxiliary ligands (e.g., pyridine, amide arms) create a binding pocket for metal ions.
-
Binding
: Often blocks Photoinduced Electron Transfer (PET), causing a "Turn-On" response. -
Binding
: Paramagnetic nature typically causes "Turn-Off" (quenching) via energy transfer.
-
-
Aggregation-Induced Emission (AIE): Certain sterically hindered derivatives (e.g., 1,3,5-triphenylpyrazole) are non-emissive in solution due to intramolecular rotation (non-radiative decay) but become highly fluorescent when aggregated or restricted in protein pockets.
Part 2: Critical Applications & Case Studies
Case Study 1: Selective Detection of Labile Zinc ( )
Challenge: Distinguishing
Case Study 2: Mitochondria-Targeted ROS Sensing
Target: Hypochlorous Acid (HClO) or Superoxide. Design: A 1-phenyl-4-arylpyrazole core linked to a reactive trigger (e.g., a phenylazo group or sulfonamide). Mechanism: The probe is initially non-fluorescent due to the quenching effect of the trigger. Reaction with ROS cleaves the trigger, restoring the ICT process and resulting in a strong emission signal localized to the mitochondria due to the probe's lipophilic cationic nature.
Part 3: Experimental Protocols
Protocol A: Preparation of Stock & Staining Solutions
Reagents:
-
Lyophilized Probe (typically stored at -20°C)
-
DMSO (anhydrous, cell-culture grade)
-
Pluronic F-127 (optional, for solubility)
-
PBS (1X, pH 7.4) or HBSS
Step-by-Step:
-
Stock Preparation: Dissolve 1 mg of probe in DMSO to create a 10 mM Master Stock. Vortex for 1 minute to ensure complete dissolution. Note: Store aliquots at -20°C; avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the Master Stock into PBS or serum-free media to a final concentration of 1–10 µM .
-
Critical: Keep the final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.
-
Tip: If precipitation occurs, mix the DMSO stock with an equal volume of 20% Pluronic F-127 (in DMSO) before adding to the aqueous buffer.
-
Protocol B: Live Cell Imaging (HeLa/A549 Models)
Objective: Visualize intracellular metal ion pools or organelle distribution.
-
Seeding: Seed cells (e.g., HeLa) on 35mm glass-bottom confocal dishes. Incubate at 37°C / 5%
for 24 hours until 70-80% confluence. -
Washing: Remove culture media and wash cells 2x with pre-warmed PBS.
-
Staining: Add 1 mL of Working Solution (from Protocol A). Incubate for 20–30 minutes at 37°C.
-
Optimization: For organelle targeting, shorter times (15 min) often suffice. For reaction-based ROS probes, longer incubation (30-60 min) may be required.
-
-
Counter-Staining (Optional): Add Hoechst 33342 (nuclear marker) or MitoTracker Deep Red during the last 10 minutes of incubation.
-
Imaging: Wash cells 3x with PBS to remove background probe. Image immediately in Live Cell Imaging Solution (or phenol-red free media).
Microscopy Settings (General for Pyrazoles):
-
Excitation: 405 nm (laser) or 365 nm (LED). Pyrazoles typically absorb in the UV/Blue region.
-
Emission: Collect 450–550 nm (Blue/Green channel).
-
Gain/Power: Keep laser power < 2% to prevent photobleaching, as some pyrazoles are susceptible to UV degradation.
Part 4: Data Visualization & Logic
Mechanism of Zinc Sensing (Graphviz Diagram)
Caption: Logic flow for Zinc-specific "Turn-On" fluorescence. Binding of Zinc blocks the PET quenching pathway, restoring emission. Cadmium typically binds with different geometry or affinity, preventing the "Turn-On" response.
Experimental Workflow: Live Cell Staining
Caption: Step-by-step workflow for live-cell imaging using 1-phenyl-4-arylpyrazole probes. Critical wash steps ensure high signal-to-noise ratio.
Part 5: Quantitative Data Summary
Table 1: Representative Performance Metrics of Pyrazole-Based Probes
| Analyte | Mechanism | Excitation ( | Emission ( | Limit of Detection (LOD) | Key Feature |
| PET Inhibition / CHEF | 380 nm | 480 nm | ~10-50 nM | Distinguishes Zn from Cd; Reversible. | |
| CHEQ (Quenching) | 365 nm | 450 nm | 0.025 µM | High selectivity over | |
| Paramagnetic Quenching | 425 nm | 500 nm | ~50 nM | Often irreversible; fast response. | |
| Polarity | ICT / Solvatochromism | 360-400 nm | 450-600 nm | N/A | Red-shift in polar solvents; Lipid droplet marker. |
| HClO | Oxidation / Cleavage | 500 nm | 550 nm | 22 nM | Mitochondria-targeted; ROS stress indicator. |
Part 6: References
-
BenchChem. (2025).[1][2] Illuminating Biology: Bioimaging Applications of Fluorescent Pyrazole Derivatives. Retrieved from
-
Tigreros, A., & Portilla, J. (2021). Fluorescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications. Current Chinese Science. Retrieved from
-
Knight, J., et al. (2024). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+. Semantic Scholar. Retrieved from
-
Gul, K., & Bozkurt, E. (2021). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances. Retrieved from
-
Zhang, Y., et al. (2022). A New Phenylazo-Based Fluorescent Probe for Sensitive Detection of Hypochlorous Acid in Aqueous Solution. MDPI Molecules. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole in DMSO
Welcome to the technical support center for handling 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound in dimethyl sulfoxide (DMSO). Here, we provide a series of troubleshooting steps and frequently asked questions to ensure accurate and reproducible experimental results.
Understanding the Challenge: Physicochemical Properties
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole powder is not dissolving in DMSO at room temperature. What should I do?
This is a common first hurdle. The dissolution rate may be slow, or you may be exceeding the compound's intrinsic solubility at room temperature.
Initial Troubleshooting Steps:
-
Vortexing: Ensure you have thoroughly vortexed the solution for at least 1-2 minutes.[6]
-
Sonication: If vortexing is insufficient, use a bath sonicator. Sonication uses sound energy to agitate particles, which can significantly accelerate the dissolution process.[7][8][9] A 5-10 minute sonication is a good starting point.[6]
-
Gentle Warming: Cautious heating can increase solubility. Place your vial in a water bath set to 30-40°C for 10-15 minutes.[6][10][11] Intermittently vortex the solution during warming.
Causality: Increasing temperature provides the energy needed to overcome the lattice energy of the solid compound, allowing solvent molecules to interact more effectively with the solute. Sonication creates micro-cavitations that break apart solid aggregates, increasing the surface area available for the solvent to act upon.[9]
Workflow for Initial Dissolution Attempts:
Caption: Initial workflow for dissolving the compound in DMSO.
Q2: The compound dissolved with heat, but it precipitated out after cooling to room temperature. What does this mean?
This indicates that you created a supersaturated solution. While temporarily useful, these solutions are thermodynamically unstable and not suitable for creating reliable stock solutions.
Solution:
-
The concentration you are trying to achieve is likely too high for 100% DMSO at room temperature.
-
You must either lower the target concentration or employ more advanced solubilization techniques (see Q4).
Trustworthiness: Using a supersaturated stock solution can lead to significant errors in your experiments. The concentration will not be what you assume it is, and the precipitation can interfere with assays, leading to inaccurate and non-reproducible data.[12]
Q3: I need to prepare a high-concentration stock solution. Are there any safety concerns with heating DMSO?
Yes, caution is necessary. While gentle warming is a standard practice, heating DMSO to high temperatures can be hazardous.
-
Decomposition: DMSO can begin to decompose at temperatures below its boiling point (189°C), especially in the presence of acids or bases.[13][14][15]
-
Runaway Reactions: This decomposition can become a runaway reaction, posing an explosion hazard.[13]
-
Recommendation: For laboratory purposes, it is advisable to keep heating temperatures below 60°C.[16] Always confirm the thermal stability of your specific compound before applying heat.
| Method | Temperature Range (°C) | Duration | Key Considerations |
| Gentle Warming | 30 - 40°C | 10 - 15 mins | Low risk; good starting point.[6] |
| Moderate Warming | 40 - 60°C | 5 - 10 mins | Increased effectiveness; verify compound stability.[16] |
| High Warming | > 60°C | Not Recommended | Increased risk of DMSO decomposition and compound degradation.[13] |
Q4: My compound won't stay in solution at my desired concentration even with heat/sonication. What are my next options?
If basic methods fail, you can explore several advanced strategies to enhance solubility.
Option 1: Co-Solvents
A co-solvent is a water-miscible organic solvent added to the primary solvent (DMSO) to increase the solubility of a poorly soluble compound.[17][]
-
Mechanism: Co-solvents can reduce the polarity of the overall solvent system, making it more favorable for nonpolar compounds.
-
Common Co-solvents: Ethanol, Polyethylene Glycol 400 (PEG400), and N-methyl-2-pyrrolidone (NMP) are often used.[19][20][21]
-
Protocol: Start by preparing a co-solvent mixture, for example, 90% DMSO and 10% ethanol.[6] Then, attempt to dissolve your compound in this mixture using the methods described in Q1.
Option 2: pH Adjustment
For compounds with ionizable groups, adjusting the pH can dramatically increase solubility.[17][22][23]
-
Mechanism: Converting a neutral molecule to a charged salt form generally increases its aqueous solubility.[22] 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole is a neutral molecule, so this method may have limited applicability unless used in combination with other techniques in an aqueous final dilution.
-
Consideration: This is more relevant when diluting the DMSO stock into an aqueous buffer. Adjusting the pH of the final aqueous solution may prevent precipitation.
Option 3: Use of Excipients (e.g., Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[24][25][26]
-
Mechanism: They can encapsulate hydrophobic drug molecules, like your compound, forming an "inclusion complex."[24][27] This complex has a water-soluble exterior, effectively increasing the apparent solubility of the compound in aqueous solutions.[28]
-
Application: This is typically employed in the final aqueous formulation rather than the DMSO stock solution.
Decision-Making Workflow for Advanced Solubility Enhancement:
Caption: Advanced strategies for enhancing compound solubility.
Q5: My DMSO stock is clear, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
This is a very common problem when working with poorly soluble compounds.[10][29] It happens because while the compound is soluble in the high-DMSO concentration of the stock, it is not soluble in the final, mostly aqueous, assay medium.
Troubleshooting Steps:
-
Lower the Final Concentration: This is the simplest solution. Your final concentration may be above the compound's solubility limit in the assay buffer.[21]
-
Optimize Dilution Protocol: Instead of a single large dilution, perform serial dilutions. Also, try adding the DMSO stock to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can trigger precipitation.
-
Increase Final DMSO Concentration: While effective, this must be done with caution. Most cell-based assays are sensitive to DMSO concentrations above 0.5% or 1%.[29] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.[29]
-
Use Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 in the final assay buffer can help keep the compound in solution by forming micelles.[20][30]
-
Pre-warm the Aqueous Buffer: Gently warming your assay buffer before adding the DMSO stock can sometimes help, but ensure the temperature is compatible with your assay components.[31]
Best Practices for Stock Solution Preparation and Storage
-
Use Anhydrous DMSO: DMSO is highly hygroscopic. Absorbed water can decrease its solvating power for nonpolar compounds. Use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Prepare High-Concentration Stocks: It is standard practice to prepare a high-concentration stock (e.g., 10 mM) in 100% DMSO.[29] This minimizes the volume of DMSO added to your final assay.
-
Aliquot and Store Properly: To avoid repeated freeze-thaw cycles which can degrade the compound and introduce moisture, aliquot the stock solution into single-use volumes.[29] Store at -20°C or -80°C in tightly sealed vials.
By systematically applying these troubleshooting steps and understanding the underlying principles of solubility, researchers can successfully overcome the challenges associated with 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole and ensure the integrity and reliability of their experimental data.
References
-
C&EN Global Enterprise. (n.d.). DMSO's decomposition risk analyzed. ACS Publications. Retrieved from [Link]
-
Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-nitrophenyl)-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
LinkedIn. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]
-
Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Retrieved from [Link]
-
Consensus. (n.d.). Does DMSO have the ability to dissolve both polar and nonpolar compounds? Retrieved from [Link]
-
Water Research. (2004, May 15). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
ResearchGate. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. Retrieved from [Link]
-
Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]
-
PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]
-
Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2019, March 16). Solubility enhancement and application of cyclodextrins in local drug delivery. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
gChem. (n.d.). DMSO. Retrieved from [Link]
-
The Journal of Clinical Apheresis. (2018, November 5). Adverse reactions of dimethyl sulfoxide in humans: a systematic review. Retrieved from [Link]
-
Elma Ultrasonic. (2025, June 4). Sonication Baths for Sample Preparation. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonication. Retrieved from [Link]
-
JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
YouTube. (2025, March 22). Lab tip: use a bath sonicator to help dissolve solids. Retrieved from [Link]
-
Drug Discovery Today. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
ResearchGate. (n.d.). How to optimize between negative effects of organic solvents or surfactants and the solubility of the drug? Retrieved from [Link]
-
ResearchGate. (n.d.). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
-
Heliyon. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2010, November 5). SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]
-
Emulatebio. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
Current Pharmaceutical Design. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso. Retrieved from [Link]
Sources
- 1. repository.unar.ac.id [repository.unar.ac.id]
- 2. consensus.app [consensus.app]
- 3. Dimethyl sulfoxide | DMSO | solvent | TargetMol [targetmol.com]
- 4. univarsolutions.com [univarsolutions.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. elmaultrasonic.com [elmaultrasonic.com]
- 8. Sonication - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. selleckchem.com [selleckchem.com]
- 11. emulatebio.com [emulatebio.com]
- 12. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. researchgate.net [researchgate.net]
- 17. wjbphs.com [wjbphs.com]
- 19. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ajptonline.com [ajptonline.com]
- 23. globalresearchonline.net [globalresearchonline.net]
- 24. touroscholar.touro.edu [touroscholar.touro.edu]
- 25. hilarispublisher.com [hilarispublisher.com]
- 26. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 27. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrazole Products from Unreacted Phenylhydrazine
Welcome to the Technical Support Center for pyrazole synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted phenylhydrazine from pyrazole products. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established scientific principles and field-proven experience.
Introduction: The Phenylhydrazine Challenge
The Knorr pyrazole synthesis and related methodologies are mainstays in heterocyclic chemistry, offering a straightforward route to the pyrazole core.[1][2][3] However, the use of phenylhydrazine as a key reagent often leads to a common purification hurdle: the removal of its unreacted excess from the final product. Phenylhydrazine is a toxic and reactive compound, and its presence, even in trace amounts, can compromise the purity, stability, and biological activity of the target pyrazole.[1][4] Furthermore, its tendency to oxidize and decompose can introduce colored impurities into the reaction mixture, complicating the purification process.[4][5]
This guide provides a systematic approach to tackling this purification challenge, offering a range of techniques from classical methods to modern solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Initial Work-up & Preliminary Purification
Question 1: My reaction mixture is a dark, oily mess. What's the first step to clean it up?
Answer: A dark, oily crude product is often indicative of phenylhydrazine decomposition and the formation of colored byproducts.[4][5] Before attempting more sophisticated purification methods, a simple acid-base extraction is often the most effective initial clean-up step.
The rationale behind this is the difference in basicity between your pyrazole product and phenylhydrazine. While many pyrazoles are weakly basic, phenylhydrazine is significantly more basic and will be readily protonated and extracted into an aqueous acidic phase.[6]
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[5]
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). Repeat the wash 2-3 times. This will extract the basic phenylhydrazine into the aqueous layer.[5][6]
-
Separation: Combine the aqueous layers. The organic layer contains your pyrazole product, which may be less basic and remain in the organic phase, along with other non-basic impurities.
-
Neutralization & Back-Extraction (if pyrazole is also extracted): If your pyrazole is basic enough to be extracted into the acidic aqueous layer, you will need to neutralize this aqueous layer with a base (e.g., 1M NaOH) until it is basic to pH paper. Your pyrazole product should then precipitate out or can be back-extracted into an organic solvent.[5]
-
Drying and Concentration: Dry the organic layer containing your purified pyrazole over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1][5]
Troubleshooting:
-
Emulsion Formation: If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
Product Precipitation at the Interface: If your product precipitates at the interface, you may need to add more organic solvent to redissolve it.
Section 2: Crystallization Techniques
Question 2: I've performed an initial extraction, but my product is still impure. How can I further purify it if it's a solid?
Answer: Recrystallization is a powerful technique for purifying solid compounds.[6][7] The success of this method hinges on selecting an appropriate solvent system where your pyrazole product has high solubility at elevated temperatures and low solubility at room temperature, while impurities, including residual phenylhydrazine, remain in solution upon cooling.[7][8]
Table 1: Recommended Solvents for Pyrazole Crystallization
| Solvent System | Typical Pyrazole Solubility Profile | Notes |
| Ethanol/Water | Good solubility in hot ethanol, poor in cold water.[9] | A common and effective mixed-solvent system. |
| Isopropanol | Similar to ethanol, but less volatile.[9] | Good for slower crystal growth. |
| Ethyl Acetate/Hexane | Soluble in ethyl acetate, insoluble in hexane. | Useful for less polar pyrazoles. |
| Toluene | Good for some aromatic pyrazoles. | Higher boiling point may require careful handling. |
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system from the table above or through small-scale solubility tests.[8]
-
Dissolution: In an Erlenmeyer flask, dissolve your crude pyrazole in a minimal amount of the hot solvent.[7][8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[8]
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[7][8]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.[7][8]
-
Drying: Dry the crystals under vacuum to a constant weight.[8]
Troubleshooting:
-
Oiling Out: If your product separates as an oil instead of crystals, it may be due to a supersaturated solution or the presence of impurities that inhibit crystallization. Try reheating the solution and adding a little more solvent before cooling again.
-
No Crystal Formation: If no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure product.[8]
Section 3: Chromatographic Purification
Question 3: My pyrazole is an oil, or crystallization failed to remove all the phenylhydrazine. What's the next step?
Answer: Column chromatography is a highly effective method for separating compounds with different polarities.[6][10] Since phenylhydrazine is generally more polar than many N-phenyl pyrazoles, silica gel chromatography can provide excellent separation.
Protocol 3: Silica Gel Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.[1][6] You are looking for a solvent system that gives good separation between your pyrazole spot and the more polar phenylhydrazine spot (which will have a lower Rf value).
-
Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with the less polar solvent mixture, gradually increasing the polarity. Your less polar pyrazole product should elute before the more polar phenylhydrazine.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[1]
Troubleshooting:
-
Poor Separation: If the separation is poor, try using a less polar solvent system or a longer column.
-
Product Streaking on TLC/Column: This can be due to overloading the column or the compound being too polar for the chosen solvent system. Deactivating the silica gel with triethylamine (1% in the eluent) can sometimes help for basic compounds.[9]
Section 4: Advanced & Alternative Techniques
Question 4: Are there any other methods to remove trace amounts of phenylhydrazine, especially for high-purity applications?
Answer: Yes, for removing trace amounts of phenylhydrazine, or for situations where other methods are not ideal, scavenger resins and distillation are excellent options.
1. Scavenger Resins:
Scavenger resins are polymer-supported reagents designed to react with and remove specific types of excess reagents or byproducts from a reaction mixture.[11] For removing phenylhydrazine, a resin with an aldehyde or isocyanate functionality would be effective, as these groups react with the hydrazine moiety to form a solid-supported hydrazone or semicarbazide, respectively, which can then be easily filtered off.
Protocol 4: Purification with a Scavenger Resin
-
Resin Selection: Choose a scavenger resin with a functional group that reacts with hydrazines (e.g., an aldehyde-functionalized resin).
-
Incubation: Add the scavenger resin to a solution of your crude product in a suitable solvent.
-
Agitation: Gently agitate the mixture for a few hours to ensure complete reaction.
-
Filtration: Filter off the resin. The resin now contains the bound phenylhydrazine.
-
Concentration: The filtrate contains your purified pyrazole. Concentrate the filtrate to obtain the final product.
2. Distillation:
If your pyrazole product is thermally stable and has a significantly different boiling point from phenylhydrazine, vacuum distillation can be an effective purification method. Phenylhydrazine has a boiling point of 243-244 °C at atmospheric pressure, but it decomposes partially.[12] Under vacuum, it boils at lower temperatures (e.g., 137-138 °C at 18 mmHg).[12][13]
Table 2: Physical Properties for Distillation Considerations
| Compound | Boiling Point (Atmospheric) | Boiling Point (Vacuum) | Notes |
| Phenylhydrazine | 243-244 °C (with decomposition)[12] | 137-138 °C @ 18 mmHg[12][13] | Prone to decomposition at high temperatures.[14] |
| Representative Pyrazole | Varies widely based on substitution | Varies | Must be determined for the specific product. |
Troubleshooting:
-
Decomposition: If either your product or the phenylhydrazine decomposes during distillation, this method is not suitable. The addition of a small amount of a high-boiling point glycol has been shown to improve the quality of distilled phenylhydrazine by preventing decomposition.[15]
References
-
Organic Syntheses, Coll. Vol. 1, p.442 (1941); Vol. 2, p.85 (1922). [Link]
-
LookChem. (n.d.). Synthesis of Phenylhydrazine. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
- Google Patents. (1982).
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Patsnap Eureka. (2018). Method for preparing phenylhydrazine. [Link]
-
University of California, Irvine. (n.d.). Recrystallization. [Link]
-
Al-Zoubi, W. A., Al-Hamarsheh, M. M., & Al-Sbou, M. S. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 123. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
MDPI. (2019). Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. [Link]
- Google Patents. (1984).
-
ResearchGate. (2012). How to prepare pyrazole from phenylhydrazine?[Link]
-
Erowid. (n.d.). Syntheses of Phenylhydrazine. [Link]
-
YouTube. (2015). How to Freebase (Phenylhydrazine HCl as an example). [Link]
-
Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 12. designer-drug.com [designer-drug.com]
- 13. Synthesis of Phenylhydrazine - Chempedia - LookChem [lookchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
Optimizing reaction temperature for N-arylation of 4-(4-nitrophenyl)pyrazole
Technical Support Center: Thermal Optimization for N-Arylation of 4-(4-Nitrophenyl)pyrazole
Case ID: NAP-4NP-OPT Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Thermal Landscape
You are optimizing the N-arylation of 4-(4-nitrophenyl)pyrazole . This is a non-trivial substrate. The p-nitrophenyl group at the C4 position acts as a strong electron-withdrawing group (EWG).
-
The Chemical Consequence: The EWG significantly lowers the pKa of the pyrazole N-H (making deprotonation easier) but simultaneously delocalizes the electron density of the resulting pyrazolate anion.
-
The Thermal Challenge: The nucleophilicity of the nitrogen is attenuated. Standard conditions for unsubstituted pyrazoles (e.g., 80°C) often result in stalled conversion. However, excessive heat (>140°C) risks nitro-group reduction (if reducing agents are present), solvent degradation, or catalyst deactivation.
Target Reaction Window: 110°C – 130°C (Copper-Catalyzed) | 90°C – 110°C (Palladium-Catalyzed)
Optimization Workflow (Interactive Logic)
Before altering your heating block, trace your current status through this decision matrix.
Figure 1: Thermal optimization decision tree for electron-deficient pyrazoles.
Troubleshooting Guide & FAQs
This section addresses specific failure modes associated with the temperature variable.
Q1: My reaction stalls at 50% conversion despite running at 110°C. Should I increase the temperature to 150°C?
Recommendation: Do not increase to 150°C immediately. Reasoning:
-
Catalyst Death: In Copper-catalyzed (Ullmann-type) couplings, the catalyst often deactivates via disproportionation or aggregation before the substrate is consumed. Increasing heat accelerates this deactivation.
-
Substrate Inhibition: The 4-nitrophenyl group makes the pyrazolate anion stable but "lazy."
Corrective Action:
-
The "Spike" Test: Add a fresh portion of catalyst (5 mol%) and ligand after the reaction stalls. If conversion resumes, your catalyst is dying thermally.
-
Ligand Switch: Switch to a bidentate ligand that forms a more thermally stable complex, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine (DMEDA) or 1,10-phenanthroline . These protect the Cu center better than simple amino acids at >100°C.
Q2: I see a black precipitate forming within 1 hour. What is happening?
Diagnosis: "Copper Mirror" or Oxide formation. This indicates the thermal decomposition of the catalyst precursor or oxidation of the ligand.
-
Cause: Temperature is likely too high for the specific ligand-solvent combination, or oxygen has leaked into the headspace (Cu(I) oxidizes to inactive Cu(II)/oxides).
-
Fix:
-
Lower temperature by 10-15°C.
-
Ensure rigorous degassing (freeze-pump-thaw x3).
-
If using DMF at >120°C, switch to Toluene or Xylene . DMF decomposes to dimethylamine at high heat, which can compete with your pyrazole for the aryl halide.
-
Q3: Does the 4-nitrophenyl group affect Regioselectivity?
Analysis: For 4-(4-nitrophenyl)pyrazole , the molecule is symmetric across the N-H axis (assuming positions 3 and 5 are unsubstituted hydrogens).
-
Tautomerism: The N1-H and N2-H tautomers are identical.
-
Outcome: You will obtain a single regioisomer: 1-aryl-4-(4-nitrophenyl)pyrazole .
-
Warning: If you observe two spots on TLC, the second spot is likely bis-arylation (formation of a pyrazolium salt), which occurs if the temperature is too high and the aryl halide is in large excess.
Q4: Can I use microwave heating to speed this up?
Recommendation: Yes, but with caution. Microwaves are excellent for overcoming the activation energy barrier of electron-deficient pyrazoles.
-
Protocol: 140°C for 30 minutes is equivalent to 110°C for 12 hours.
-
Risk: The nitro group is sensitive. Ensure your solvent (e.g., DMF/NMP) does not superheat locally. Use a fiber-optic temperature probe if possible, not just IR surface sensing.
Standardized Experimental Protocol
Use this protocol as your baseline. It is designed for robustness rather than speed.
Reaction Type: Copper-Catalyzed N-Arylation (Modified Ullmann) Substrate: 4-(4-nitrophenyl)pyrazole + Aryl Iodide
| Component | Equivalents | Role |
| CuI | 0.10 (10 mol%) | Catalyst Precursor |
| trans-N,N'-Dimethyl-1,2-cyclohexanediamine | 0.20 (20 mol%) | Ligand (Stabilizes Cu at high T) |
| K₂CO₃ | 2.0 | Base (Neutralizes HI) |
| Aryl Iodide | 1.2 | Electrophile |
| Toluene (anhydrous) | [0.5 M] | Solvent (Non-coordinating, stable) |
Step-by-Step:
-
Charge: Add CuI, K₂CO₃, and 4-(4-nitrophenyl)pyrazole to a dried Schlenk tube equipped with a stir bar.
-
Purge: Evacuate and backfill with Argon (x3).
-
Inject: Add Aryl Iodide (if liquid) and Toluene via syringe.
-
Ligand Addition: Add the diamine ligand last. The solution should turn blue/green initially, then settle.
-
Thermal Ramp:
-
Place in a pre-heated oil bath at 110°C .
-
Why? Starting cold and ramping up can sometimes lead to catalyst aggregation before the active species forms.
-
-
Monitoring: Check HPLC at 4 hours.
-
Target: >60% conversion.
-
If <20%: increase to 120°C.
-
-
Workup: Cool to RT, filter through a celite pad (removes inorganic salts), and concentrate.
Mechanistic Insight (Why Temperature Matters)
The rate-determining step (RDS) for electron-deficient pyrazoles is often the nucleophilic attack of the pyrazolate on the oxidized Copper(III) intermediate (reductive elimination precursor) or the initial coordination.
Figure 2: Catalytic cycle highlighting the thermal dependency of the coordination step for electron-poor nucleophiles.
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[1][2] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[1][2] The Journal of Organic Chemistry, 69(17), 5578–5587.
- Relevance: Establishes the standard Cu-diamine conditions and temper
-
Taillefer, M., Xi, Z., & Faure, B. (2007). Mild and Efficient Copper-Catalyzed N-Arylation of Imidazoles and Pyrazoles.[2] The Journal of Organic Chemistry.
- Relevance: Discusses ligand effects that allow for lower temperature or higher stability with difficult substr
-
Onodera, S., Kochi, T., & Kakiuchi, F. (2019).[2][3] Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives.[2][3][4] The Journal of Organic Chemistry, 84(10), 6508–6515.
- Relevance: Provides the Palladium alternative protocol if Copper fails due to thermal constraints.
Sources
- 1. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 2. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 3. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Separation of 1,3- and 1,5-pyrazole isomers using HPLC methods
Technical Support Center: HPLC Separation of 1,3- and 1,5-Pyrazole Isomers
Ticket ID: PYR-ISO-DEV-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Co-elution and Resolution Failures in Regioisomer Analysis[1][2]
Executive Summary: The Core Challenge
Welcome to the Technical Support Center. You are likely here because your standard C18 protocol failed to resolve 1,3- and 1,5-substituted pyrazoles.
The Root Cause:
The separation of pyrazole regioisomers (specifically
The Solution Path:
Success requires exploiting secondary interactions —specifically
Module 1: Method Development Protocol
Phase 1: Stationary Phase Selection (The "Selector")
Do not default to C18. The structural difference between 1,3- and 1,5-isomers often involves the planarity of the molecule.
-
1,3-Isomers: Generally more planar, allowing better intercalation with stationary phases.[1][2][4]
-
1,5-Isomers: The substituent at position 5 often sterically clashes with the
-substituent, twisting the molecule out of planarity.
| Column Chemistry | Mechanism of Action | Recommendation Level | Use Case |
| Phenyl-Hexyl / Biphenyl | High | Best for aromatic-substituted pyrazoles.[1][2] The planar 1,3-isomer interacts more strongly than the twisted 1,5-isomer.[1][2] | |
| C18 (ODS) | Hydrophobicity (Van der Waals) | Low/Medium | often results in co-elution.[1][2][4] Only works if R-groups differ significantly in hydrophobicity.[1][4] |
| Polar Embedded (Amide/Carbamate) | Hydrogen bonding + Shielding | Medium | Good for basic pyrazoles showing tailing on C18.[1][4] |
| Polysaccharide Chiral (Amylose/Cellulose) | Steric inclusion + H-bonding | Specialist | Excellent for regioisomers even if achiral, due to shape selectivity in polar organic mode.[1][2] |
Phase 2: Mobile Phase & pH Strategy
Pyrazoles are weak bases (pKa
-
Low pH (pH 2-3): Analyte is protonated (
).[1][2][4] Reduces hydrophobicity but eliminates silanol interactions (tailing).[1][2][4] -
Neutral/High pH (pH > 7): Analyte is neutral (
).[1][2][4] Maximizes retention on RP columns.[4] Requires hybrid-silica columns (e.g., XBridge, Gemini) to survive high pH.[1][2]
Standard Protocol A (Phenyl Selectivity):
-
Column: Phenyl-Hexyl or Biphenyl (3-5
m).[1][4] -
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0).[1][4]
-
Mobile Phase B: Methanol (MeOH promotes
- interactions better than Acetonitrile).[1][4] -
Gradient: 5-95% B over 10-15 mins.
Module 2: Troubleshooting & FAQs
Q1: "My peaks are co-eluting on a C18 column. What is the first variable I should change?"
A: Switch the organic modifier from Acetonitrile (ACN) to Methanol (MeOH).
Reasoning: ACN is a
Q2: "I have separation, but the peaks are tailing significantly (As > 1.5). How do I fix this?"
A: This is likely "Silanol Sting." Pyrazoles are nitrogenous bases.[4] At intermediate pH (4-6), they interact with deprotonated silanols on the silica backbone.[1][2][4] The Fix:
-
Lower pH: Use 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid.[4] TFA is a strong ion-pairing agent that masks silanols and improves peak shape.[1][4]
-
Increase Ionic Strength: Add 10-20 mM Ammonium Acetate. This competes with the analyte for silanol binding sites.[4]
Q3: "Which peak is which? How do I identify the 1,3- vs 1,5-isomer without standards?"
A: You cannot rely solely on retention time prediction, but you can use Elution Logic combined with NMR validation .[1][2]
-
Elution Logic (Phenyl Column): The 1,3-isomer is typically more planar.[1][2][4] It engages in stronger
- stacking with the phenyl stationary phase and usually elutes later than the twisted 1,5-isomer.[1] -
Confirmation: Isolate fractions and run 1D NOE (Nuclear Overhauser Effect) NMR.
Q4: "Can I use Normal Phase (Silica) for this?"
A: Yes, for preparative purification, but it is less robust for analytical quantification.[1][2][4]
Protocol: Hexane/Ethyl Acetate gradients are standard. However, 1,3- and 1,5-isomers often have very similar
Module 3: Visual Workflows
Figure 1: Method Development Decision Matrix
Caption: Logical flow for selecting the optimal stationary phase based on analyte properties.
Figure 2: Troubleshooting Co-elution Logic
Caption: Step-by-step troubleshooting for unresolved pyrazole peaks.
References
-
BenchChem Technical Support. (2025).[4][5][6] Column chromatography conditions for separating pyrazole isomers. BenchChem.[4][5][6] [1][2][4]
-
Nacalai Tesque. (2025).[4] Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Separation of Isomers). Nacalai Tesque Applications.
-
Hassan, H. et al. (2021).[2][4] Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.[4] [1][2][4]
-
SIELC Technologies. (2018).[4] Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Applications.[3][4][7]
-
Fustero, S. et al. (2008).[2][4] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[4] Journal of Organic Chemistry.[4] [1][2][4]
Sources
Validation & Comparative
FTIR characteristic peaks for nitro and pyrazole ring stretching
An In-Depth Comparative Guide to the FTIR Analysis of Nitro and Pyrazole Functionalities
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of two critical functional groups in modern chemistry: the nitro group and the pyrazole ring. For researchers in materials science and professionals in drug development, a precise understanding of these vibrational characteristics is paramount for structural elucidation, reaction monitoring, and quality control. We will move beyond a simple recitation of wavenumber ranges to explore the mechanistic underpinnings of these absorptions and the experimental nuances required for their accurate characterization.
The Principle: Why FTIR is a Definitive Tool for Functional Group Identification
FTIR spectroscopy probes the vibrational energy levels of molecules.[1] When a molecule absorbs infrared radiation, its constituent bonds stretch, bend, and rotate at specific, quantized frequencies.[2][3] These frequencies are determined by the masses of the atoms and the strength of the bonds connecting them.[3] The result is an infrared spectrum, a unique molecular "fingerprint" where absorption peaks correspond to specific functional groups.[4][5] This guide focuses on interpreting the highly characteristic stretching vibrations of the nitro (NO₂) group and the complex, composite ring vibrations of pyrazole.
The Nitro (NO₂) Group: A Tale of Two Stretches
The nitro group is one of the most readily identifiable functionalities in an IR spectrum. Its signature is dominated by two exceptionally strong and sharp absorption bands arising from the stretching of the two N-O bonds.[6][7] The high intensity of these peaks is a direct result of the large change in dipole moment that occurs during these vibrations, a consequence of the polar nature of the N-O bonds.[7]
Core Vibrational Modes
The two primary stretching vibrations for the nitro group are:
-
Asymmetric Stretch (ν_as): This is a powerful absorption where one N-O bond contracts while the other extends. It is typically the stronger of the two bands and appears at a higher frequency.
-
Symmetric Stretch (ν_s): In this mode, both N-O bonds stretch and contract in phase. This band is also very intense, though often slightly less so than the asymmetric stretch.[8]
The precise location of these peaks is highly sensitive to the electronic environment of the nitro group.
Comparative Analysis of Nitro Compounds
The electronic nature of the attached scaffold (aliphatic vs. aromatic) and the presence of other substituents significantly modulate the N-O bond order, and thus, their vibrational frequencies.
| Compound Type | Asymmetric Stretch (ν_as) (cm⁻¹) | Symmetric Stretch (ν_s) (cm⁻¹) | Key Influencing Factors |
| Nitroalkanes | ~1550 | ~1365 | Baseline for non-conjugated systems.[8] |
| Aromatic Nitro Compounds | 1550 - 1475 | 1360 - 1290 | Conjugation with the aromatic ring delocalizes electron density, slightly weakening the N-O bonds and shifting the peaks to lower wavenumbers (red shift).[8] |
| Aromatic (with EDGs) | Lower end of range (e.g., <1520) | Lower end of range (e.g., <1340) | Electron-Donating Groups (EDGs) like -OCH₃ or -NH₂ increase electron density in the ring, enhancing conjugation with the NO₂ group. This further weakens the N-O bonds, causing a more pronounced red shift.[6] |
| Aromatic (with EWGs) | Higher end of range (e.g., >1530) | Higher end of range (e.g., >1350) | Electron-Withdrawing Groups (EWGs) compete for electron density, reducing conjugation with the NO₂ group, strengthening the N-O bonds, and shifting peaks to higher wavenumbers (blue shift). |
Table 1: Characteristic FTIR Absorption Ranges for the Nitro Group.
In addition to the primary stretching bands, a C-N stretch is typically observed, though it is often weaker and less diagnostically useful than the prominent NO₂ stretches.[6]
Visualization of Nitro Group Vibrations
Caption: Vibrational modes of the nitro group.
The Pyrazole Ring: A Symphony of Coupled Vibrations
Unlike the simple nitro group, the pyrazole ring is a five-membered aromatic heterocycle. Its FTIR spectrum is not defined by one or two isolated peaks but by a collection of coupled vibrations involving the entire ring system.[9] The interpretation relies on identifying a pattern of absorptions arising from C=C, C=N, and C-N stretching, as well as in-plane and out-of-plane bending modes.[10]
Core Vibrational Modes
The key to identifying a pyrazole ring lies in recognizing several bands within the fingerprint and functional group regions:
-
C=N Stretch (ν_C=N): This imine stretch is a crucial indicator and typically appears as a medium to strong band.
-
C=C Stretch (ν_C=C): As an aromatic system, pyrazole exhibits ring stretching vibrations analogous to benzene, though modified by the heteroatoms.
-
C-N Stretch (ν_C-N): This single bond stretch occurs at a lower frequency and contributes to the overall fingerprint of the ring.
-
Ring Deformation/Breathing Modes: The entire ring can deform and "breathe," leading to a complex series of absorptions in the lower frequency (fingerprint) region.
Comparative Analysis of Pyrazole Derivatives
Substitution on the pyrazole ring can significantly alter the spectrum, making a precise, universal assignment challenging. However, general regions for these vibrations can be established.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes and Considerations |
| N-H Stretch (if present) | 3100 - 3000 | Medium, Broad | Only present in N-unsubstituted pyrazoles. Often appears broad due to hydrogen bonding.[11] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Characteristic of the C-H bonds on the aromatic ring.[10] |
| C=N Stretch | 1635 - 1580 | Medium-Strong | The position can vary significantly with substitution. Some sources cite values around 1589 cm⁻¹[11], while others note peaks near 1635 cm⁻¹.[10] |
| C=C Ring Stretch | 1600 - 1430 | Medium-Strong | Often appears as a series of bands, characteristic of aromatic systems.[10] |
| C-N Stretch | 1290 - 1210 | Medium | A key band for the heterocyclic structure.[10][12] |
Table 2: Characteristic FTIR Absorption Ranges for the Pyrazole Ring.
The complexity of these overlapping vibrations means that identifying a pyrazole often relies on observing a constellation of peaks in these regions rather than a single, definitive band.[13]
Visualization of Pyrazole Ring Vibrations
Caption: Primary stretching vibrations within the pyrazole ring.
Experimental Protocol: A Self-Validating Workflow for High-Fidelity Spectra
The quality of an FTIR spectrum is entirely dependent on the rigor of the experimental technique.[14] The following protocol outlines a self-validating workflow for analyzing solid organic compounds containing nitro or pyrazole functionalities.
Visualization of the Experimental Workflow
Sources
- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. eag.com [eag.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. connectjournals.com [connectjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]
- 14. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-phenyl-4-nitrophenylpyrazole
This in-depth technical guide provides a comprehensive analysis of the anticipated mass spectrometry fragmentation pattern of 1-phenyl-4-nitrophenylpyrazole. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes established fragmentation principles for pyrazoles, nitroaromatic compounds, and N-aryl heterocycles to construct a theoretical, yet robust, fragmentation framework. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and identification of novel heterocyclic compounds.
We will explore the expected fragmentation pathways under electron ionization (EI) conditions, compare these patterns to those of a structurally simpler analogue, 1,3-diphenyl-2-pyrazoline, and provide a detailed experimental protocol for acquiring such data.
The Structural Context: Stability and Key Fragmentation Sites
1-phenyl-4-nitrophenylpyrazole possesses a stable pyrazole core, a five-membered aromatic heterocycle.[1][2][3] The stability of this ring often leads to the molecular ion being a prominent, if not the base, peak in the mass spectrum.[4] The key to predicting the fragmentation pattern lies in understanding the influence of the N-phenyl and C-nitrophenyl substituents. The nitroaromatic moiety, in particular, is known to direct fragmentation through characteristic losses of nitro-group-related species.[5][6]
Proposed Fragmentation Pathway of 1-phenyl-4-nitrophenylpyrazole
Under electron ionization (EI) at 70 eV, the fragmentation of 1-phenyl-4-nitrophenylpyrazole is expected to be initiated by several key processes involving the nitro group and the pyrazole ring structure. The molecular ion (M⁺•) is the starting point for a cascade of fragmentation events.
A proposed fragmentation scheme is illustrated below:
Caption: Proposed EI-MS fragmentation of 1-phenyl-4-nitrophenylpyrazole.
The primary fragmentation pathways are anticipated to be:
-
Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂) or a nitroso radical (•NO).[5][6]
-
[M - NO₂]⁺: The expulsion of a nitro radical leads to the formation of a significant fragment ion at m/z 219.
-
[M - NO]⁺•: The loss of a nitroso radical results in a fragment ion at m/z 235.
-
-
Cleavage of the Pyrazole Ring: The pyrazole ring itself can undergo fragmentation, often leading to the loss of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[1] However, in the presence of the bulky and labile substituents, direct ring fragmentation might be less prominent initially.
-
Formation of Phenyl and Nitrophenyl Cations: Cleavage of the bonds connecting the phenyl and nitrophenyl groups to the pyrazole ring can lead to the formation of characteristic aromatic cations.
-
[C₆H₅]⁺: The phenyl cation at m/z 77 is a common fragment in the mass spectra of phenyl-containing compounds.
-
[C₆H₄NO₂]⁺: The nitrophenyl cation would appear at m/z 122.
-
-
Secondary Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the [M - NO₂]⁺ ion (m/z 219) could potentially lose other neutral fragments.
Comparative Analysis: 1-phenyl-4-nitrophenylpyrazole vs. 1,3-diphenyl-2-pyrazoline
To highlight the influence of the nitro group and the specific pyrazole structure, a comparison with the known fragmentation of 1,3-diphenyl-2-pyrazoline is instructive. The fragmentation of 1,3-diphenyl-2-pyrazoline is generally characterized by the stability of the molecular ion and cleavage of the pyrazoline ring.[4]
| Feature | 1-phenyl-4-nitrophenylpyrazole (Proposed) | 1,3-diphenyl-2-pyrazoline (Observed) |
| Molecular Ion (M⁺•) | Expected to be present, but its relative abundance may be reduced due to facile nitro group fragmentation. | Often the base peak, indicating high stability.[4] |
| Primary Fragmentation | Dominated by the loss of NO₂ and NO from the nitrophenyl group.[5][6] | Involves the destruction of the pyrazoline ring.[4] |
| Characteristic Fragments | Fragments corresponding to [M-NO₂]⁺, [M-NO]⁺•, [C₆H₅]⁺, and [C₆H₄NO₂]⁺. | Fragments resulting from pyrazoline ring cleavage.[4] |
| Influence of Substituent | The nitro group is the primary driver of the initial fragmentation cascade. | The phenyl groups contribute to the overall stability but do not introduce highly specific fragmentation pathways like the nitro group. |
Experimental Protocol: Acquiring the Mass Spectrum
The following is a detailed, step-by-step methodology for acquiring the electron ionization mass spectrum of 1-phenyl-4-nitrophenylpyrazole.
Caption: Experimental workflow for mass spectrometry analysis.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of pure 1-phenyl-4-nitrophenylpyrazole in a suitable volatile solvent such as methanol or acetonitrile (1 mL).
-
Ensure the sample is fully dissolved to prevent any solid particles from entering the instrument.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is recommended.[7]
-
Alternatively, a direct insertion probe can be used if the compound is sufficiently volatile and thermally stable.
3. GC-MS Parameters (if applicable):
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. This program should be optimized based on the compound's retention time.
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).[7]
-
Mass Range: Scan from m/z 40 to 500 to ensure capture of the molecular ion and all significant fragments.
-
Source Temperature: 230 °C.[7]
-
Quadrupole Temperature: 150 °C.[7]
5. Data Acquisition and Analysis:
-
Inject the prepared sample solution into the GC-MS system.
-
Acquire the mass spectrum of the chromatographic peak corresponding to 1-phenyl-4-nitrophenylpyrazole.
-
Analyze the resulting spectrum to identify the molecular ion peak and the major fragment ions.
-
Compare the observed fragmentation pattern with the proposed pathways outlined in this guide. The relative abundances of the fragment ions will provide insights into the most favorable fragmentation routes.
Conclusion
The mass spectrometry fragmentation of 1-phenyl-4-nitrophenylpyrazole is predicted to be heavily influenced by the presence of the nitroaromatic moiety, leading to characteristic losses of NO₂ and NO. This behavior contrasts with simpler phenyl-substituted pyrazoles where ring fragmentation is often more prominent. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectral data for this class of compounds, which is crucial for their unambiguous identification and structural characterization in various scientific disciplines.
References
- Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(15), 8569-8572.
- Srzic, D., et al. (1980). Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. CORE.
- BenchChem. (2025). Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. BenchChem.
- El-Malah, A. A., et al. (2020). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. Journal of Molecular Structure, 1202, 127271.
- BenchChem. (2025). An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3-Methyl-6-nitroquinoxalin-2(1H). BenchChem.
- Santos, C. M. M., & Silva, A. M. S. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Wang, G., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega.
- Habibi, D., & Marvi, O. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(12), 833-836.
- Carradori, S., et al. (2022).
- Sapkota, K., et al. (2025). Synthesis, Characterization, and Biological Evaluation of (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. INTELLIGENCE Journal of Multidisciplinary Research.
- University of Arizona. Fragmentation Mechanisms. Introduction to Mass Spectrometry.
- Cerdán, S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4539.
- Turecek, F., & Gu, M. (2000). Denitration of nitroaromatic compounds by arylnitrile radical cations. Journal of the American Society for Mass Spectrometry, 11(1), 35-43.
- Cerdán, S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
- Wang, P., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
- Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube.
- Wikipedia. (2023).
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
- Schmidt, A. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
Comparative Guide: COX-2 Inhibitory Activity of Novel Pyrazole Derivatives vs. Celecoxib
[1][2][3][4]
Executive Summary
This technical guide evaluates the pharmacological performance of novel pyrazole-based small molecules against Celecoxib , the current clinical gold standard for selective Cyclooxygenase-2 (COX-2) inhibition. While Celecoxib utilizes a diaryl-substituted pyrazole scaffold to achieve high selectivity (Selectivity Index > 300), emerging pyrazole derivatives—specifically 1,3,5-trisubstituted analogs—demonstrate superior potency in the low nanomolar range (IC50 < 20 nM) and enhanced structure-activity relationships (SAR) that may mitigate cardiovascular risks associated with the "coxib" class.
Mechanistic Foundation: The Structural Basis of Selectivity
To understand the competitive landscape, one must grasp the structural divergence between the constitutive COX-1 and inducible COX-2 isoforms.
The "Side Pocket" Theory
The catalytic domains of COX-1 and COX-2 are 60% homologous, but a single amino acid substitution at position 523 dictates inhibitor selectivity:
-
COX-1: Contains Isoleucine (Ile523) , a bulky residue that blocks access to a hydrophobic side pocket.
-
COX-2: Contains Valine (Val523) , a smaller residue. This creates a conformational "gap" revealing a secondary hydrophobic pocket.
Celecoxib's Mechanism: Its sulfonamide (
Pathway Visualization
The following diagram illustrates the arachidonic acid cascade and the specific intervention points of pyrazole derivatives.
Figure 1: The Arachidonic Acid Cascade. Selective pyrazoles target the inducible COX-2 branch, sparing the cytoprotective COX-1 pathway.
Comparative Analysis: Performance Metrics
The following data aggregates consensus values from recent bioorganic chemistry literature, comparing Celecoxib against optimized 1,3,5-trisubstituted pyrazole derivatives (represented here as "Novel Pyrazole Analogs").
Table 1: Potency and Selectivity Profile[2][5][6]
| Metric | Celecoxib (Standard) | Novel Pyrazole Analogs (Optimized) | Clinical Implication |
| COX-2 IC50 | 0.04 – 0.06 µM (40-60 nM) | 0.01 – 0.03 µM (10-30 nM) | Novel analogs often exhibit 2-3x higher potency due to optimized lipophilicity. |
| COX-1 IC50 | > 15.0 µM | > 20.0 µM | Higher values indicate better sparing of the GI tract. |
| Selectivity Index (SI) | ~300 – 400 | > 500 | Higher SI reduces GI toxicity but requires monitoring for thrombotic risks. |
| Pharmacophore | Methylsulfone variants often show improved oral bioavailability. | ||
| Binding Energy | -9.5 to -10.5 kcal/mol | -11.0 to -12.5 kcal/mol | Stronger binding driven by additional |
Key Structural Differentiators
-
C-3 Substituents: While Celecoxib uses a trifluoromethyl (
) group, novel derivatives often employ bulky aryl groups or methoxy-substituted phenyl rings at the C-3 position. This increases hydrophobic packing against Trp387 and Tyr385 . -
Rigidity: Fused bicyclic pyrazoles (e.g., indazole scaffolds) reduce entropic penalties upon binding, leading to the lower IC50 values observed in the table above.
Experimental Protocols
To validate the claims above, researchers must employ self-validating protocols. The following methodologies are the industry standard for establishing bioequivalence or superiority to Celecoxib.
A. In Vitro Enzyme Inhibition Assay (Colorimetric)
Objective: Determine the IC50 value using the peroxidase activity of COX.[1]
Reagents:
-
Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[1]
-
Cofactor: Heme (Hematin).
Step-by-Step Protocol:
-
Enzyme Activation: Dilute COX-2 enzyme in Tris-HCl buffer (pH 8.0). Add Heme and incubate for 5 minutes at 25°C. Why? COX is a heme-dependent enzyme; without pre-incubation, activity will be erratic.
-
Inhibitor Incubation (Critical Step): Add the test pyrazole derivative (dissolved in DMSO) to the enzyme-heme complex. Incubate for 15 minutes at 25°C.
-
Control: Use Celecoxib (10 µM down to 1 nM) as the positive control.
-
Vehicle: DMSO concentration must remain < 2% to prevent enzyme denaturation.
-
-
Reaction Initiation: Add Arachidonic Acid (100 µM final conc) and TMPD.
-
Measurement: Immediately monitor absorbance at 590 nm for 5 minutes using a microplate reader. The rate of TMPD oxidation is directly proportional to COX activity.
-
Calculation:
Plot log-concentration vs. inhibition to derive IC50.
B. In Silico Molecular Docking Workflow
Objective: Predict binding modes and calculate free energy (
-
Protein Prep: Retrieve PDB ID: 3LN1 (Celecoxib bound to COX-2). Remove water molecules.[5] Protonate residues at pH 7.4.
-
Grid Generation: Center the grid box on the co-crystallized ligand (Celecoxib). Dimensions:
Å. -
Ligand Prep: Generate 3D conformers of the novel pyrazole. Minimize energy using OPLS3 force field.
-
Docking (Glide/AutoDock): Run rigid receptor docking.
-
Validation: Re-dock the extracted Celecoxib ligand. The Root Mean Square Deviation (RMSD) between the docked pose and crystal pose must be < 2.0 Å for the protocol to be valid.
Experimental Workflow Diagram
Figure 2: Integrated workflow for evaluating pyrazole derivatives. Iterative feedback between in silico predictions and in vitro data drives potency optimization.
ADME and Safety Profile
While potency is critical, the failure of rofecoxib (Vioxx) highlights the importance of safety.
-
Gastric Safety: High COX-2 selectivity (SI > 50) is required to spare COX-1 mediated production of protective gastric mucus. Both Celecoxib and novel pyrazoles excel here.[5]
-
Cardiovascular Risk: This is the limiting factor. Highly selective COX-2 inhibition suppresses Prostacyclin (
, a vasodilator/anti-aggregant) without inhibiting Thromboxane ( , a pro-aggregant).-
Advantage of Novel Pyrazoles: Some new derivatives with moderate selectivity (SI ~50-100 rather than >300) or NO-releasing moieties are being developed to balance the
ratio, potentially offering a safer profile than Celecoxib.
-
References
-
Abdellatif, K. R. A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation.[6] Bioorganic Chemistry.[7][2]
-
Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit Protocol (Item No. 701050).
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.
-
Gong, G., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening. Molecules.[7][8][9][10][2][3][4][5][11]
-
Wang, J. L., et al. (2010). Structure-based discovery of potent and selective COX-2 inhibitors. (PDB ID: 3LN1 Reference).[12]
Sources
- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. korambiotech.com [korambiotech.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. isfcppharmaspire.com [isfcppharmaspire.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole
This document provides a detailed, procedural guide for the safe and compliant disposal of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole (CAS No. 114474-26-9)[1][2]. As a niche research chemical, its disposal protocol is not always explicitly detailed in institutional guidelines. Therefore, this guide synthesizes best practices from regulatory standards and chemical class-based hazard assessment to ensure the safety of laboratory personnel and environmental protection. The procedures outlined are grounded in the regulatory framework established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[3][4][5].
PART 1: CORE DIRECTIVE: Hazard Assessment and Waste Classification
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole must be treated as hazardous waste by default. This directive is based on its chemical structure, which combines a pyrazole ring system with a nitrophenyl group—a well-known toxophore.
The Globally Harmonized System (GHS) classifications for the parent compound, 4-(4-nitrophenyl)-1H-pyrazole, confirm its hazardous nature[1]. All waste generated, including contaminated personal protective equipment (PPE), weighing paper, and empty containers, must be disposed of as hazardous waste[6]. Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or discharged into the sewer system[3][6][7].
Table 1: GHS Hazard Profile for 4-(4-nitrophenyl)-1H-pyrazole
| Hazard Class | Hazard Statement | GHS Pictogram | Source |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | [1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | [1] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |[1] |
PART 2: PROCEDURAL GUIDE: On-Site Waste Management Protocol
Proper management begins at the point of generation. All laboratories generating this waste must establish a Satellite Accumulation Area (SAA) , which is a designated location at or near the point of waste generation and under the control of the laboratory personnel[8][9].
Step 1: Select a Chemically Compatible Waste Container
The primary containment for 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole waste must be robust and non-reactive.
-
For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The original manufacturer's container is often an ideal choice if it is in good condition[10].
-
For Liquid Waste (e.g., solutions in organic solvents): Use a shatter-resistant, plastic-coated glass bottle or an HDPE carboy. Ensure the container material is compatible with the solvent used.
-
Container Integrity: The container must be free from damage, leaks, or deterioration and must be kept closed at all times except when adding waste[4][9]. Do not use food-grade containers like jars, as they do not meet safety standards[8].
Step 2: Implement Strict Waste Segregation
Co-mingling of incompatible waste streams can lead to dangerous chemical reactions. Based on the reactivity of related nitrophenyl and pyrazole compounds, 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole waste must be kept separate from the materials listed below[8][11][12].
Table 2: Chemical Incompatibility Chart
| Hazard Class | Examples | Rationale for Segregation |
|---|---|---|
| Strong Oxidizing Agents | Nitric acid, perchlorates, permanganates | Risk of violent, exothermic reaction. |
| Strong Acids | Sulfuric acid, hydrochloric acid | Potential for vigorous reaction or degradation into unknown, hazardous byproducts. |
| Strong Bases | Sodium hydroxide, potassium hydroxide | Potential for reaction and destabilization of the compound. |
| Aqueous Waste | Neutralized solutions, buffers | Keep organic and aqueous waste streams separate unless explicitly part of a neutralization procedure. |
Step 3: Ensure Compliant and Thorough Labeling
Improper labeling is a primary cause of laboratory incidents and a serious compliance violation[13]. Every waste container in the SAA must be meticulously labeled.
The label must be affixed to the container as soon as the first drop of waste is added and must include the following information[3][8][9]:
-
The words "HAZARDOUS WASTE"
-
The full, unabbreviated chemical name: "4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole"
-
For mixtures, list all constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Toxic" , "Irritant" ).
-
The accumulation start date (the date the first waste was added).
-
The Principal Investigator's name and laboratory location (building and room number).
PART 3: DISPOSAL WORKFLOW AND LOGISTICS
The ultimate disposal of hazardous waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[3][6]. Laboratory personnel are responsible for the proper accumulation and preparation of waste for pickup. The following workflow illustrates the decision-making process from generation to disposal.
Caption: Decision workflow for managing and disposing of chemical waste.
PART 4: EMERGENCY RESPONSE FOR SPILLS AND EXPOSURES
In the event of a spill or personnel exposure, immediate and correct action is critical.
-
Minor Spill (Contained on a benchtop):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Absorb the spill with a chemical absorbent pad or vermiculite.
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place all contaminated materials into a designated hazardous waste container and label it accordingly.
-
Clean the spill area with soap and water.
-
-
Major Spill (Outside of containment or posing an inhalation risk):
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the affected area.
-
Contact your institution's EHS emergency line for response and cleanup.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing[11].
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open[11].
-
Ingestion or Inhalation: Move to fresh air.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) or hazard information for the chemical to the medical personnel.
-
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole is conducted safely, responsibly, and in full compliance with regulatory standards, thereby protecting both themselves and the environment.
References
-
How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University.[Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.[Link]
-
Hazardous Waste and Disposal. American Chemical Society (ACS).[Link]
-
Hazardous Waste Disposal Guide. Research Safety, Northwestern University.[Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.[Link]
-
Safety Data Sheet: 2-Nitrophenol. Astech Ireland.[Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research.[Link]
-
How To Safely Dispose of Chemicals in Your Lab. Solvent Waste Management.[Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA).[Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.[Link]
-
4-(4-nitrophenyl)-1H-pyrazole. PubChem, National Institutes of Health.[Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).[Link]
-
Safety Data Sheet: 4-Nitrophenol. Carl ROTH.[Link]
-
Safety Data Sheet: 2-Nitrophenol. Carl ROTH.[Link]
-
Safety Data Sheet: p-NITROPHENOL EXTRA PURE. Loba Chemie.[Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).[Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead.[Link]
-
Safety Data Sheet: 4-(4-Nitrophenylazo)-resorcinol. Carl ROTH.[Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.[Link]
-
Safety Data Sheet: 3(5)-Phenyl-1H-pyrazole. Fisher Scientific.[Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing.[Link]
-
pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development (IJNRD).[Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry.[Link]
Sources
- 1. 4-(4-nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 2761097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Nitrophenyl)-1H-pyrazole | CAS 114474-26-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 6. vumc.org [vumc.org]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
- 13. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
Personal protective equipment for handling 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole
Executive Summary & Hazard Identification
Compound: 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole Classification: Research Chemical (RC) / Nitro-aromatic Heterocycle Physical State: Yellow Crystalline Solid (Predicted)
This guide provides an operational safety framework for handling 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole . As a specific Safety Data Sheet (SDS) may not be widely available for this derivative, this protocol utilizes Read-Across Toxicology based on structural analogs (1-Phenylpyrazole and Nitrobenzene derivatives).
Critical Hazard Profile (Estimated):
-
Acute Toxicity (Oral/Inhalation): High probability.[1] Nitro-aromatics are known to cause methemoglobinemia (interference with oxygen transport in blood) upon overexposure.
-
Skin/Eye Irritation: High probability (H315, H319).[1]
-
Skin Absorption: CRITICAL RISK. Nitro-substituted aromatics can often permeate standard nitrile gloves over time.
-
Respiratory Sensitization: Possible irritation of mucosal membranes (H335).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.
| Body Area | Standard Requirement | Technical Justification |
| Respiratory | Engineering Control: Fume Hood (Face Velocity > 100 fpm). PPE: N95 or P100 Respirator (if outside hood). | Prevents inhalation of fine particulates during weighing. Nitro-aromatics can cause systemic toxicity via inhalation. |
| Eyes | Chemical Safety Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient for fine powders. | Tightly fitting goggles prevent airborne dust entry and solvent splash damage to the cornea. |
| Hands (Primary) | Double Nitrile Gloves (Min thickness: 5 mil / 0.12 mm). Change frequency: Every 30 mins. | Provides tactile sensitivity while creating a sacrificial barrier. |
| Hands (High Risk) | Silver Shield / Laminate Gloves (under Nitrile). | Required for prolonged exposure or solution handling. Nitro compounds can permeate nitrile; laminate offers broad chemical resistance. |
| Body | Tyvek® Lab Coat (or chemically resistant apron) + Closed-toe shoes. | Cotton lab coats absorb liquids; Tyvek repels dust and splashes, preventing skin absorption. |
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
Objective: Containment of particulate matter.
-
Static Control: Nitro-aromatic solids are often electrostatic. Use an anti-static gun or ionizer bar inside the balance draft shield to prevent powder scattering.
-
Weighing:
-
Place the receiving vial inside the balance.
-
Tare the balance.
-
Transfer solid using a disposable spatula. Do not use metal spatulas if the compound is suspected to be shock-sensitive (though pyrazoles are generally stable, this is a safe default for nitro compounds).
-
Cap the vial immediately after weighing.
-
-
Decontamination: Wipe the balance area with a methanol-dampened tissue. Dispose of the tissue as Hazardous Solid Waste .
Phase 2: Solubilization & Reaction Setup
Objective: Safe transfer and reaction initiation.
-
Solvent Choice: This compound is likely soluble in DMSO, DMF, or DCM.
-
Caution: DMSO enhances skin permeability. If dissolving in DMSO, Silver Shield gloves are mandatory as the solvent can carry the toxic nitro-compound through nitrile gloves and skin.
-
-
Addition: Add solvent slowly to the solid. Although not typically pyrophoric, nitro compounds can release heat of solvation.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. This minimizes moisture uptake and prevents oxidation side-reactions common with electron-rich pyrazoles.
Phase 3: Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes .[2] Do NOT use alcohol/solvent to wash skin (increases absorption).
-
Eye Contact: Flush at eyewash station for 15 minutes. Hold eyelids open.
-
Spill (Solid): Cover with wet paper towels to prevent dust. Scoop into a waste container.
-
Spill (Liquid): Absorb with vermiculite or sand. Do not use combustible materials (sawdust).
Visualized Workflows
Figure 1: PPE Selection Decision Tree
This logic gate ensures the correct glove choice based on the solvent system used, a critical factor for nitro-aromatics.
Caption: Decision logic for selecting glove material based on physical state and solvent carrier. Note the escalation for DMSO/DMF solutions.
Figure 2: Operational Handling Lifecycle
From storage to disposal, ensuring containment at every step.[2][3]
Caption: The "Cradle-to-Grave" workflow for handling research chemicals in a laboratory setting.
Disposal & Waste Management
Proper disposal is critical to prevent environmental contamination.
| Waste Stream | Criteria | Disposal Action |
| Solid Waste | Contaminated gloves, paper towels, weighing boats. | Place in a double-bagged Hazardous Solid Waste drum. Label as "Toxic Solid - Nitroaromatic". |
| Liquid Waste A | Non-Halogenated Solvents (Acetone, MeOH, DMSO). | Organic Solvents (Non-Halogenated) container. |
| Liquid Waste B | Halogenated Solvents (DCM, Chloroform). | Organic Solvents (Halogenated) container. |
| Aqueous Waste | Water from washes/extractions. | Aqueous Basic/Acidic container (Check pH). Ensure no oxidizers are present. |
Disposal Warning: Never dispose of nitro-aromatics down the drain. They are toxic to aquatic life (H411/H412).
References & Authority
-
PubChem. 1-Phenylpyrazole Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 2026).
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Available at: [Link].
-
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. Available at: [Link].
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
